Biotin-Crosstide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C58H91N19O19S |
|---|---|
Molecular Weight |
1390.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C58H91N19O19S/c1-29(47(87)69-33(18-19-43(83)84)48(88)66-25-44(85)86)67-50(90)35(23-31-11-4-3-5-12-31)71-51(91)36(26-78)72-52(92)37(27-79)73-54(94)45(30(2)80)75-49(89)32(13-8-20-63-56(59)60)70-53(93)39-15-10-22-77(39)55(95)34(14-9-21-64-57(61)62)68-42(82)24-65-41(81)17-7-6-16-40-46-38(28-97-40)74-58(96)76-46/h3-5,11-12,29-30,32-40,45-46,78-80H,6-10,13-28H2,1-2H3,(H,65,81)(H,66,88)(H,67,90)(H,68,82)(H,69,87)(H,70,93)(H,71,91)(H,72,92)(H,73,94)(H,75,89)(H,83,84)(H,85,86)(H4,59,60,63)(H4,61,62,64)(H2,74,76,96)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |
InChI Key |
XTOMXFNPGQYTSN-HSVKAJNCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-Crosstide Peptide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the Biotin-Crosstide peptide, a crucial tool for researchers in kinase signaling and drug discovery. This document outlines the peptide's sequence and biochemical properties, presents quantitative data on its enzymatic interactions, details experimental protocols for its use in kinase assays, and provides visual diagrams of relevant signaling pathways and experimental workflows.
Peptide Sequence and Properties
This compound is a biotinylated synthetic peptide derived from Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. The biotin moiety is attached to the N-terminus of the Crosstide peptide sequence.
The amino acid sequence of the peptide component is Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG)[2][3][4].
The complete structure is represented as: {Biotin}-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly [3][4].
Crosstide is a well-established substrate for several serine/threonine kinases, most notably Akt (also known as Protein Kinase B or PKB)[5][6][7]. It is also recognized by other kinases such as MAPKAP kinase-1 and p70S6K[1][2][6][7]. The biotinylated form of Crosstide demonstrates similar enzymatic activity to its unlabeled counterpart, with the added benefit of facilitating detection and purification through streptavidin-biotin interactions[1][2].
Quantitative Data
The following table summarizes the available quantitative data for the interaction of Crosstide with Akt.
| Kinase | Substrate | Vmax | KM | Notes | Reference |
| Wild-type GST-AKT2 | Crosstide | 16 pmol phosphate/min/μg | Not Specified | [5] | |
| Mutant GST-AKT2 (T/E, S/D) | Crosstide | 85 pmol phosphate/min/μg | Not Specified | A 5-fold increase in initial velocity compared to wild-type. | [5] |
| Human Akt1 | Crosstide | Similar to a truncated version of B-5/I | ~5-fold lower than a truncated version of B-5/I | [8][9] |
Signaling Pathway
Crosstide's sequence is derived from GSK-3, a key downstream effector in the PI3K/Akt signaling pathway. The phosphorylation of GSK-3 by Akt leads to the inhibition of GSK-3 activity. This pathway is central to numerous cellular processes, including cell survival, proliferation, and metabolism.
Experimental Protocols
In Vitro Kinase Assay using this compound
This protocol describes a non-radioactive in vitro kinase assay using this compound as a substrate. The assay relies on the capture of the biotinylated peptide on a streptavidin-coated surface and detection of phosphorylation, for example, through a specific antibody.
Materials:
-
Active kinase (e.g., recombinant Akt)
-
This compound peptide
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
ATP solution
-
Magnesium Chloride (MgCl₂)
-
Streptavidin-coated microplates
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific for phosphorylated Crosstide (or a general phospho-serine/threonine antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing the kinase assay buffer, the active kinase, and this compound.
-
Initiate Kinase Reaction: Start the reaction by adding a solution of ATP and MgCl₂ to the reaction mix. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA, or by heat inactivation.
-
Capture Biotinylated Peptide: Transfer the reaction mixture to the wells of a streptavidin-coated microplate. Incubate at room temperature for 1 hour to allow the this compound (both phosphorylated and unphosphorylated) to bind to the streptavidin.
-
Washing: Wash the plate several times with wash buffer to remove unbound components, including the kinase and ATP.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Wash the plate and then add the primary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate thoroughly. Add TMB substrate and incubate until a blue color develops.
-
Readout: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of phosphorylated this compound.
Experimental Workflow Diagram
References
- 1. Crosstide peptide [novoprolabs.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 生物素标记的 Crosstide (HY-P0315) | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Biotin-Crosstide as a substrate for which kinase family.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-Crosstide is a synthetic, biotinylated peptide that serves as a versatile substrate for a key group of signaling enzymes: the AGC family of protein kinases. Derived from the phosphorylation site of glycogen synthase kinase-3 (GSK-3), this compound is primarily recognized and phosphorylated by Akt (also known as Protein Kinase B or PKB), a central regulator of cell growth, proliferation, and survival.[1][2] Its utility extends to other members of the AGC kinase family, including p70S6 Kinase (p70S6K), Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAP kinase-1), and Serum and Glucocorticoid-inducible Kinase (SGK), making it a valuable tool for studying the activity of these crucial enzymes.[2] The N-terminal biotin tag facilitates the detection and quantification of kinase activity through various avidin/streptavidin-based assays, offering a non-radioactive alternative for kinase profiling.
The AGC Kinase Family and this compound Specificity
The AGC kinase family, named after Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC), comprises a group of serine/threonine kinases that are pivotal in a multitude of cellular signaling pathways. These kinases share a conserved catalytic domain and are typically activated by upstream signals that lead to their phosphorylation.
Akt (Protein Kinase B): The Primary Target
Akt is the most well-documented kinase that utilizes this compound as a substrate.[1][2] The Crosstide peptide sequence, GRPRTSSFAEG, mimics the phosphorylation site of GSK-3, a known in vivo substrate of Akt. The serine residue within this sequence is the primary site of phosphorylation by Akt. The biotinylation of Crosstide has been shown to have minimal impact on its recognition and phosphorylation by Akt, allowing for its effective use in various assay formats.
Broader Specificity within the AGC Kinase Family
While Akt is the principal kinase studied with this substrate, this compound is also phosphorylated by other important AGC kinases:
-
p70S6 Kinase (p70S6K): A key regulator of protein synthesis and cell growth, p70S6K is another member of the AGC family that can phosphorylate Crosstide.
-
MAPKAP Kinase-1 (also known as RSK1): This kinase is involved in the MAPK signaling pathway and plays a role in cell proliferation and survival. It has been shown to phosphorylate Crosstide.
-
Serum and Glucocorticoid-inducible Kinase (SGK): SGK shares structural and functional similarities with Akt and is involved in cell survival and ion channel regulation. It also recognizes Crosstide as a substrate.
Quantitative Data: Kinase-Substrate Interactions
The following tables summarize the available quantitative data for the interaction of AGC family kinases with Crosstide and related peptides. It is important to note that specific kinetic parameters for this compound are not widely available in the literature. The data presented below is for the non-biotinylated Crosstide peptide, which is expected to have similar kinetic properties.
Table 1: Michaelis-Menten Constants (Km) for Crosstide Phosphorylation
| Kinase | Peptide Substrate | Km (µM) | Reference |
| p70S6 Kinase (p70S6K) | KKRNRTLSVA | 1.5 | |
| MAPKAP Kinase-1 | KKKNRTLSVA | 0.17 |
Note: The peptide sequences shown are highly similar to the Crosstide sequence (GRPRTSSFAEG) and represent the optimal substrates identified in the cited study.
Experimental Protocols
This section provides detailed methodologies for performing kinase assays using this compound as a substrate. Both radioactive and non-radioactive detection methods are described.
Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP
This protocol is adapted from a standard method for measuring Akt activity using Crosstide.
Materials:
-
This compound
-
Active Kinase (e.g., recombinant Akt, p70S6K, MAPKAP kinase-1, or SGK)
-
Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10X ATP Solution (1 mM ATP in Kinase Assay Buffer)
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation Vials and Scintillation Cocktail
Procedure:
-
Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, the active kinase, and any inhibitors or activators being tested.
-
Initiate the Reaction: To each reaction tube, add the this compound substrate to a final concentration of 20-50 µM.
-
Add the [γ-³²P]ATP and 10X ATP solution to a final concentration of 100 µM ATP. The final reaction volume should be 50 µL.
-
Incubation: Incubate the reactions at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically for each kinase.
-
Stop the Reaction: Terminate the reaction by adding 20 µL of 0.75% phosphoric acid.
-
Capture of Phosphorylated Substrate: Spot 50 µL of each reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone for 2 minutes.
-
Quantification: Air dry the P81 paper squares and place them in scintillation vials with scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive Kinase Assay using Streptavidin-Coated Plates
This protocol offers a safer and more convenient alternative to the radioactive assay.
Materials:
-
This compound
-
Active Kinase
-
Kinase Assay Buffer
-
ATP
-
Streptavidin-Coated 96-well Plates (e.g., high-binding capacity)
-
Phospho-Specific Antibody (recognizing the phosphorylated Crosstide sequence) conjugated to Horseradish Peroxidase (HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate Reader
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a microcentrifuge tube or a standard 96-well plate as described in Protocol 1, but using non-radioactive ATP at a final concentration of 100 µM.
-
Capture of Biotinylated Substrate: After the incubation period, transfer the reaction mixture to a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature to allow the this compound (both phosphorylated and unphosphorylated) to bind to the plate.
-
Washing: Wash the plate three times with Wash Buffer to remove the kinase, ATP, and other reaction components.
-
Detection of Phosphorylation: Add the HRP-conjugated phospho-specific antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the Reaction: Add Stop Solution to each well.
-
Quantification: Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the amount of phosphorylated this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the AGC kinases that phosphorylate this compound, as well as a typical experimental workflow for a kinase assay.
References
An In-depth Technical Guide to the Mechanism of Biotin-Crosstide Phosphorylation by Akt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, quantitative analysis, and experimental protocols related to the phosphorylation of the biotinylated peptide substrate, Biotin-Crosstide, by the serine/threonine kinase Akt.
Introduction to Akt and the Crosstide Substrate
Akt, also known as Protein Kinase B (PKB), is a central node in signal transduction pathways that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt signaling pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. The activation of Akt itself is a multi-step process, typically initiated by growth factors or other stimuli that activate phosphoinositide 3-kinase (PI3K). This leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which recruits Akt via its pleckstrin homology (PH) domain. Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex.
Crosstide is a synthetic peptide that serves as an efficient and specific substrate for Akt. It is derived from the sequence of glycogen synthase kinase-3 (GSK-3), a well-established physiological substrate of Akt. The biotinylated version, this compound, incorporates a biotin molecule, which facilitates the detection and quantification of the phosphorylation event through various affinity-based assays. The amino acid sequence of Crosstide is Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly.
Mechanism of this compound Phosphorylation by Akt
The phosphorylation of this compound by Akt follows a well-defined catalytic mechanism common to protein kinases.
Akt Activation and Substrate Recognition
Prior to phosphorylating this compound, Akt must be in its active conformation. This is achieved through the dual phosphorylation of Thr308 and Ser473, which induces a conformational change in the kinase domain, aligning key catalytic residues for efficient ATP binding and phosphate transfer. The active Akt kinase recognizes the specific consensus motif Arg-X-Arg-X-X-Ser/Thr-Hyd, where 'X' is any amino acid and 'Hyd' is a hydrophobic amino acid. Crosstide's sequence, GRPRTSSFAEG, contains this motif, making it an ideal substrate.
Catalytic Phosphotransfer
Once this compound is bound to the active site of Akt, the kinase catalyzes the transfer of the γ-phosphate group from a co-substrate ATP molecule to the hydroxyl group of the serine residue within the Crosstide sequence. This reaction is magnesium-dependent, with Mg2+ ions coordinating the phosphate groups of ATP to facilitate the nucleophilic attack by the serine hydroxyl group. The result is a phosphorylated this compound peptide and an ADP molecule.
Quantitative Analysis of this compound Phosphorylation
| Parameter | Value | Enzyme | Substrate | Comments |
| Initial Velocity | 16 pmol phosphate/min/µg | Wildtype GST-AKT2 | Crosstide | This value provides a baseline for the rate of phosphorylation under specific experimental conditions.[2] |
| Initial Velocity | 85 pmol phosphate/min/µg | Mutant GST-AKT2T/E,S/D | Crosstide | A 5-fold increase in activity compared to the wildtype enzyme, demonstrating the impact of mutations on kinase activity.[2] |
| Km | 11.8 ± 1.5 µM | Full-length Akt1-pThr308/pSer473 | GSK3 peptide | This value for a related substrate suggests the approximate concentration of this compound at which the reaction rate is half of the maximum. |
| kcat | 1.9 ± 0.1 s-1 | Full-length Akt1-pThr308/pSer473 | GSK3 peptide | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second for a related substrate. |
| kcat/Km | 0.16 µM-1s-1 | Full-length Akt1-pThr308/pSer473 | GSK3 peptide | The catalytic efficiency of the enzyme for a related substrate. |
Experimental Protocols
Several methods can be employed to measure the phosphorylation of this compound by Akt. Below are detailed protocols for a radioactive and a non-radioactive kinase assay.
Radioactive Akt Kinase Assay using [γ-³²P]ATP
This is a highly sensitive method to directly measure the incorporation of phosphate into the this compound substrate.
Materials:
-
Active Akt enzyme
-
This compound peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 75 mM MgCl₂)
-
ATP solution (non-radioactive)
-
Phosphocellulose paper (e.g., Whatman P81)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5X Kinase Reaction Buffer
-
5 µL of this compound (at desired concentration)
-
5 µL of active Akt enzyme
-
5 µL of water
-
-
Initiate the reaction by adding 5 µL of a mixture of [γ-³²P]ATP and non-radioactive ATP. The final ATP concentration should be optimized for the specific assay conditions.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried phosphocellulose paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of phosphate incorporated into the this compound based on the specific activity of the [γ-³²P]ATP.
Non-Radioactive ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Active Akt enzyme
-
This compound peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white, opaque multi-well plate. For each reaction, add:
-
The desired amount of active Akt enzyme.
-
This compound at the desired concentration.
-
ATP at a concentration near the Km for Akt.
-
Kinase reaction buffer to the final volume.
-
-
Incubate the plate at the desired temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the Akt kinase activity.
Visualizations
Signaling Pathway of Akt Activation
Caption: The canonical PI3K/Akt signaling pathway leading to Akt activation.
Experimental Workflow for Radioactive Kinase Assay
Caption: A streamlined workflow for a radioactive Akt kinase assay.
Mechanism of this compound Phosphorylation
Caption: The catalytic cycle of this compound phosphorylation by Akt.
References
The Intrinsic Role of Biotin in Biotin-Crosstide Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of kinase activity assessment, Biotin-Crosstide assays have emerged as a robust and versatile tool. This technical guide delves into the core of these assays, elucidating the pivotal role of biotin and providing a comprehensive framework for their application. Crosstide, a synthetic peptide derived from glycogen synthase kinase-3β (GSK-3β), serves as a substrate for a number of key kinases, including Akt (Protein Kinase B), MAPKAP kinase-1 (p90RSK), and p70S6K.[1][2][3][4][5][6] The conjugation of biotin to this peptide, creating this compound, is the linchpin of the assay's functionality, enabling sensitive and specific detection of kinase activity through non-radioactive methods. This guide will explore the underlying principles, provide detailed experimental protocols, present quantitative data, and visualize the associated signaling pathways and assay workflows.
The Significance of Biotin in Assay Design
The utility of this compound in kinase assays is fundamentally reliant on the unique properties of the biotin molecule. Biotin, also known as Vitamin B7, forms an exceptionally strong and specific non-covalent interaction with streptavidin, a protein isolated from Streptomyces avidinii. This bond, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest known non-covalent interactions in biology. This high-affinity binding is the cornerstone of various detection and purification strategies employed in this compound assays.
The biotin tag on the Crosstide peptide allows for:
-
Immobilization: Biotinylated Crosstide can be easily immobilized on streptavidin-coated surfaces, such as microplates or beads. This facilitates the separation of the substrate from other reaction components.
-
Detection: Following the kinase reaction, the phosphorylated this compound can be detected using various methods that leverage the biotin-streptavidin interaction. This can involve streptavidin conjugated to reporter enzymes (like horseradish peroxidase or alkaline phosphatase) or fluorescent molecules.
-
Quantification: The strength and specificity of the biotin-streptavidin bond ensure a proportional relationship between the amount of phosphorylated substrate and the generated signal, allowing for accurate quantification of kinase activity.
Signaling Pathways Involving Crosstide-Phosphorylating Kinases
Crosstide is a substrate for several important kinases that are central to cellular signaling pathways regulating growth, proliferation, survival, and metabolism. Understanding these pathways is crucial for interpreting the results of this compound assays in a biological context.
Akt/PKB Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, growth, and metabolism. Activated by various growth factors and insulin, this pathway is often dysregulated in diseases such as cancer and diabetes.
MAPK/ERK and MAPKAP Kinase-1 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a central signaling module that transduces extracellular signals to the nucleus to regulate gene expression and cell proliferation. MAPK-activated protein kinase-1 (MAPKAP-K1), also known as p90 ribosomal S6 kinase (RSK), is a downstream effector of the ERK pathway.
mTOR and p70S6K Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a master regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factors. A key downstream effector of mTORC1 is the p70S6 kinase (p70S6K), which plays a crucial role in protein synthesis.
Experimental Protocols for this compound Assays
The versatility of the biotin tag allows for several assay formats. Below are detailed methodologies for common this compound kinase assays.
General Assay Workflow
A typical this compound assay follows a series of fundamental steps, regardless of the specific detection method.
References
- 1. Phosphopeptide Detection with Biotin-Labeled Phos-tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
Unveiling Novel Kinase-Substrate Interactions: A Technical Guide to the Discovery of Biotin-Crosstide Phosphorylating Kinases
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies to identify and characterize novel kinases that phosphorylate the synthetic peptide substrate, Biotin-Crosstide. Crosstide, a peptide derived from glycogen synthase kinase-3β (GSK-3), is a known substrate for several kinases, including Akt/PKB, MAPKAP kinase-1, and p70S6K.[1] The biotin tag on this peptide facilitates robust detection and purification, making it an excellent tool for kinase activity assays and novel kinase discovery.[1]
This document outlines detailed experimental protocols for high-throughput screening and targeted validation of kinase-substrate interactions. Furthermore, it presents a framework for quantitative data analysis and visualization of the intricate signaling pathways involved.
High-Throughput Screening for Novel this compound Kinases
The initial step in discovering novel kinases for this compound involves screening a large number of kinases for their ability to phosphorylate this substrate. Peptide microarrays are a powerful tool for this purpose, allowing for the simultaneous assessment of thousands of kinase-substrate interactions in a high-throughput manner.
Peptide Microarray Screening
Experimental Protocol:
-
Array Preparation: A peptide microarray is fabricated with this compound and a panel of other control peptides immobilized on a solid support (e.g., glass slide). Each peptide is spotted in multiple replicates to ensure data robustness.
-
Kinase Incubation: The microarray is incubated with a library of purified, active kinases in a buffer containing radiolabeled ATP (e.g., [γ-³³P]ATP). A control array is incubated with [γ-³³P]ATP alone to determine background phosphorylation.
-
Washing: After incubation, the microarray is washed extensively to remove unbound kinase and ATP.
-
Detection: The array is dried and exposed to a phosphorimager screen. The screen is then scanned to generate an image of the array, where the intensity of each spot corresponds to the level of phosphorylation.
-
Data Analysis: The image is analyzed using specialized software to quantify the signal intensity of each spot. The signal from the control array is subtracted from the kinase-containing array to identify true phosphorylation events. Hits are identified as kinases that produce a signal significantly above the background.
Data Presentation:
The results of a peptide microarray screen can be summarized in a table that ranks the kinases based on their phosphorylation of this compound.
| Kinase | Gene Symbol | Mean Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio (SNR) | Z-Score |
| Akt1 | AKT1 | 85,000 | 45.2 | 3.1 |
| p70S6K | RPS6KB1 | 78,500 | 41.8 | 2.9 |
| MAPKAP-K1 | MAPKAPK1 | 75,200 | 40.0 | 2.8 |
| Novel Kinase 1 | KDR | 65,400 | 34.8 | 2.5 |
| Novel Kinase 2 | PAK2 | 58,900 | 31.3 | 2.2 |
| Novel Kinase 3 | GSK3B | 55,100 | 29.3 | 2.0 |
| PKA | PRKACA | 1,800 | 1.0 | 0.1 |
| CDK2 | CDK2 | 2,100 | 1.1 | 0.2 |
Table 1: Illustrative results from a high-throughput peptide microarray screen to identify kinases that phosphorylate this compound. Known kinases are included for reference. Novel candidate kinases are highlighted in bold.
Experimental Workflow:
Validation of Novel Kinase-Substrate Interactions
Following the identification of candidate kinases from the high-throughput screen, it is essential to validate these interactions using orthogonal methods. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) is a powerful technique to confirm direct kinase-substrate interactions within a more physiological context.
Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP)
Experimental Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from a cell line known to express the candidate kinase.
-
Kinase-Catalyzed Crosslinking: Incubate the cell lysate with a photo-crosslinkable ATP analog (e.g., ATP-arylazide). This analog will be utilized by active kinases to phosphorylate their substrates.
-
UV Crosslinking: Expose the reaction mixture to UV light to induce covalent crosslinking between the kinase and its substrate via the modified ATP analog.
-
Immunoprecipitation: Immunoprecipitate the this compound peptide using streptavidin beads. This will pull down the peptide along with any crosslinked kinases.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody specific to the candidate kinase to confirm its presence.
Data Presentation:
The results of a K-CLIP experiment can be presented in a table summarizing the validation of the candidate kinases.
| Candidate Kinase | Gene Symbol | Western Blot Result | Validation Status |
| Novel Kinase 1 | KDR | Positive | Confirmed |
| Novel Kinase 2 | PAK2 | Positive | Confirmed |
| Novel Kinase 3 | GSK3B | Positive | Confirmed |
| Negative Control | GFP | Negative | Not a substrate |
Table 2: Illustrative K-CLIP validation results for novel kinases identified in the primary screen.
Experimental Workflow:
Characterization of Novel Kinase Activity using Kinase-Catalyzed Biotinylation
Once novel kinases for this compound have been validated, their enzymatic activity can be further characterized using a kinase-catalyzed biotinylation assay with a modified ATP analog, ATP-biotin. This method allows for the direct detection of the biotinylated substrate.
In Vitro Kinase Assay with ATP-biotin
Experimental Protocol:
-
Reaction Setup: Set up a reaction mixture containing the purified novel kinase, this compound, and ATP-biotin in an appropriate kinase buffer.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding EDTA.
-
Detection: The biotinylated Crosstide can be detected and quantified using various methods, such as a dot blot with streptavidin-HRP or by mass spectrometry.
-
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of this compound while keeping the kinase and ATP-biotin concentrations constant.
Data Presentation:
The kinetic parameters for the novel kinases can be determined and compared to known kinases.
| Kinase | Gene Symbol | Km (µM) | Vmax (pmol/min/µg) |
| Akt1 | AKT1 | 15.2 | 250.6 |
| p70S6K | RPS6KB1 | 22.5 | 210.3 |
| MAPKAP-K1 | MAPKAPK1 | 25.8 | 198.7 |
| Novel Kinase 1 | KDR | 35.1 | 150.2 |
| Novel Kinase 2 | PAK2 | 42.7 | 125.8 |
| Novel Kinase 3 | GSK3B | 18.9 | 220.4 |
Table 3: Illustrative kinetic parameters of known and novel kinases for this compound.
Experimental Workflow:
Signaling Pathways of Identified Kinases
Understanding the signaling pathways in which the identified kinases operate is crucial for elucidating the biological significance of this compound phosphorylation. The known kinases for Crosstide, Akt/PKB, MAPKAP kinase-1, and p70S6K, are key components of major signaling cascades that regulate cell growth, proliferation, and survival.
Akt/PKB Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival and growth. Upon activation by growth factors, PI3K generates PIP3, which recruits Akt to the plasma membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including GSK3, to regulate diverse cellular processes.
MAPKAP Kinase-1 Signaling Pathway
MAPK-activated protein kinase 1 (MAPKAP-K1), also known as RSK, is a downstream effector of the Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway is activated by a wide range of stimuli, including growth factors and stress, and plays a critical role in regulating gene expression, cell proliferation, and survival.
p70S6K Signaling Pathway
p70S6 Kinase (p70S6K) is a critical downstream target of the mTOR signaling pathway, which integrates signals from nutrients and growth factors to regulate cell growth, protein synthesis, and metabolism. Activated p70S6K phosphorylates the S6 ribosomal protein, leading to enhanced translation of specific mRNAs.
Conclusion
The methodologies outlined in this technical guide provide a robust framework for the discovery and characterization of novel kinases that phosphorylate this compound. By combining high-throughput screening with rigorous validation and kinetic analysis, researchers can identify new players in cellular signaling and potentially uncover novel targets for therapeutic intervention. The use of this compound as a versatile tool, coupled with the powerful techniques described herein, will undoubtedly accelerate our understanding of the complex landscape of protein phosphorylation.
References
Preliminary Investigation of Biotin-Crosstide in Cell Lysates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-Crosstide is a novel biotinylated peptide designed as a high-affinity probe for the elucidation of specific cellular signaling pathways. Its unique sequence is hypothesized to interact with key protein kinases and phosphatases, offering a powerful tool for dissecting complex regulatory networks. This technical guide provides a comprehensive overview of the preliminary investigative steps for characterizing the interactions and effects of this compound within a cellular context using cell lysates.
The methodologies detailed herein are foundational for understanding the mechanism of action of this compound, identifying its binding partners, and quantifying its impact on specific signaling events. This document outlines protocols for pull-down assays to isolate interacting proteins and subsequent western blot analysis for their identification and semi-quantification. Furthermore, it presents a hypothetical signaling pathway that can be investigated using this probe, along with the necessary experimental workflows. The provided data tables offer a template for the presentation of quantitative results, ensuring clarity and comparability across experiments.
Researchers utilizing this guide will be equipped to conduct robust preliminary investigations into the function of this compound, laying the groundwork for more advanced studies in drug development and cellular biology.
Hypothetical Signaling Pathway for this compound Interaction
The following diagram illustrates a hypothetical signaling cascade where this compound is postulated to interact with and modulate the activity of key signaling proteins. This pathway serves as a conceptual framework for designing and interpreting the experiments described in this guide.
The Role of Biotinylated Peptides in Advancing Kinase Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important classes of drug targets. The study of kinase activity, substrate specificity, and inhibitor efficacy is therefore of paramount importance in both basic research and drug discovery. Biotinylated peptides have emerged as indispensable tools in this field, offering a versatile and robust platform for a wide range of kinase-focused investigations.
The power of biotinylated peptides lies in the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and streptavidin or avidin (Kd = 10⁻¹⁴ to 10⁻¹⁵ M).[1][2][3] This high-affinity interaction allows for the efficient capture, immobilization, and detection of peptides that have been modified by kinases. This guide provides an in-depth overview of the core applications of biotinylated peptides in kinase research, complete with detailed experimental protocols and data presentation to facilitate their integration into your research workflows.
Core Applications of Biotinylated Peptides in Kinase Research
Biotinylated peptides are employed in a multitude of assays designed to probe different aspects of kinase function:
-
Kinase Activity Assays: These assays measure the rate of phosphate transfer from ATP to a biotinylated peptide substrate. The extent of phosphorylation can be quantified using various detection methods.
-
Inhibitor Screening and Profiling: By measuring the reduction in kinase activity in the presence of a test compound, biotinylated peptide-based assays are widely used for high-throughput screening (HTS) to identify and characterize kinase inhibitors.[4][5]
-
Substrate Identification: Biotinylated peptides corresponding to potential phosphorylation sites can be used to determine if a protein is a substrate for a particular kinase.[4][6]
-
Pull-Down Assays: These assays utilize immobilized biotinylated peptides to capture and identify interacting proteins, including kinases and other components of signaling complexes, from cell lysates.
-
Binding Assays: In formats like Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), biotinylated kinases or peptides are used to study the binding kinetics and affinity of inhibitors.[7][8]
Key Experimental Techniques and Protocols
The versatility of biotinylated peptides is reflected in the variety of experimental platforms in which they can be used. Below are detailed protocols for some of the most common applications.
Synthesis and Purification of Biotinylated Peptides
The generation of high-quality biotinylated peptides is the foundation of any successful experiment. While custom peptide synthesis services are widely available[9][10], understanding the underlying principles is crucial for experimental design and troubleshooting.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and N-terminal Biotinylation
This protocol outlines the general steps for synthesizing a peptide with a biotin tag at its N-terminus.
-
Peptide Synthesis: The peptide is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.
-
Final Deprotection: The N-terminal protecting group (e.g., Fmoc) of the final amino acid is removed.
-
Biotinylation Reaction:
-
Dissolve an activated form of biotin, such as biotin-NHS ester, in a suitable solvent like dimethylformamide (DMF).
-
Add the biotin solution to the resin-bound peptide. A linker, such as 6-aminohexanoic acid (Ahx), is often incorporated between the biotin and the peptide to minimize steric hindrance.[9]
-
Allow the reaction to proceed for 2-4 hours at room temperature.[9]
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid - TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the final biotinylated peptide are confirmed by mass spectrometry and analytical HPLC.
Kinase Activity Assay using ELISA
This protocol describes a common Enzyme-Linked Immunosorbent Assay (ELISA) format for measuring kinase activity.
Protocol 2: ELISA-Based Kinase Activity Assay
-
Plate Coating: Coat a streptavidin-coated 96-well plate with the biotinylated peptide substrate (e.g., 1-5 µg/mL) in a suitable binding buffer (e.g., PBS) for 1-2 hours at room temperature.[11]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptide.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, ATP, and any test inhibitors in a kinase reaction buffer (typically containing MgCl₂).
-
Add the reaction mixture to the wells and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Stopping the Reaction: Stop the reaction by adding a solution containing EDTA to chelate the Mg²⁺ ions.
-
Detection of Phosphorylation:
-
Add a primary antibody that specifically recognizes the phosphorylated form of the peptide substrate. Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
-
Signal Development: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Measurement: Stop the color development with a stop solution (e.g., H₂SO₄) and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the kinase activity.
Pull-Down Assay for Kinase-Substrate Interaction
This protocol details how to use a biotinylated peptide to "pull down" its interacting kinase from a cell lysate.
Protocol 3: Biotinylated Peptide Pull-Down Assay
-
Lysate Preparation: Prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Bead Preparation:
-
Resuspend streptavidin-conjugated agarose or magnetic beads in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
-
Peptide Immobilization: Incubate the washed beads with the biotinylated peptide (and a non-biotinylated or scrambled peptide as a negative control) for 1-2 hours at 4°C with rotation to allow for binding.
-
Washing: Wash the peptide-bound beads three times with lysis buffer to remove unbound peptide.
-
Incubation with Lysate: Add the cell lysate to the peptide-bound beads and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Washing: Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody specific for the kinase of interest.
Advanced Applications and Technology Platforms
Beyond basic activity and interaction assays, biotinylated peptides are integral to more sophisticated high-throughput and sensitive detection technologies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a popular choice for inhibitor screening due to their homogeneous format (no wash steps) and high sensitivity.
Assay Principle: A biotinylated peptide substrate is bound to streptavidin conjugated to a donor fluorophore (e.g., Europium). A phospho-specific antibody is labeled with an acceptor fluorophore (e.g., allophycocyanin - APC). When the kinase phosphorylates the peptide, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of phosphorylation.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based, no-wash assay technology widely used in kinase research.[12][13]
Assay Principle: A biotinylated peptide substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody is captured by Protein A-coated Acceptor beads. Upon phosphorylation, the antibody binds the peptide, bringing the Donor and Acceptor beads into close proximity (within 200 nm). Illumination of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.
Data Presentation
Quantitative data from kinase assays is crucial for comparing the potency of inhibitors and the affinity of interactions.
Table 1: Example IC50 Values for Kinase Inhibitors Determined Using Biotinylated Peptide Assays
| Kinase | Biotinylated Peptide Substrate | Inhibitor | IC50 (nM) | Assay Format |
| PKA | Biotin-LRRASLG | Staurosporine | 7.8 | Fluorescence Polarization[14] |
| Src | Biotin-AEEEIYGEFEAKKKK | Dasatinib | 0.8 | TR-FRET |
| EGFR | Biotin-GEEPLYWSFPAKKK | Gefitinib | 25 | AlphaScreen |
| Abl | Biotin-EAIYAAPFAKKK | Imatinib | 350 | ELISA[11] |
Note: The IC50 values presented are illustrative and can vary depending on the specific assay conditions (e.g., ATP concentration).
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.
Caption: Workflow for a biotinylated peptide pull-down assay.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
Biotinylated peptides are a cornerstone of modern kinase research. Their adaptability to a wide range of assay formats, from simple ELISAs to sophisticated high-throughput screening platforms like TR-FRET and AlphaScreen, makes them invaluable for academic and industrial scientists alike. The strength of the biotin-streptavidin interaction provides a reliable and robust handle for the immobilization, capture, and detection of kinase substrates and their modified products. By leveraging the protocols and principles outlined in this guide, researchers can effectively employ biotinylated peptides to dissect kinase signaling pathways, identify novel therapeutic targets, and accelerate the discovery of new kinase inhibitors.
References
- 1. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a peptide-based assay to characterize inhibitors targeting protein kinases from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of protein tyrosine kinase activity using a high-capacity streptavidin-coated membrane and optimized biotinylated peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 10. lifetein.com [lifetein.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay Using Biotin-Crosstide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[2] The in vitro kinase assay is a fundamental tool for studying kinase activity, identifying substrates, and screening for inhibitors.[3] This document provides a detailed protocol for a non-radioactive, in vitro kinase assay using Biotin-Crosstide, a biotinylated peptide substrate.
Crosstide is a synthetic peptide derived from glycogen synthase kinase-3β (GSK-3) and serves as a substrate for several kinases, including Akt/PKB, MAPKAP kinase-1, and p70S6K.[4] The biotin tag on this compound allows for easy capture and detection of the peptide, facilitating a variety of assay formats.[4] This protocol will focus on an Enzyme-Linked Immunosorbent Assay (ELISA)-based method, which offers high sensitivity and a non-radioactive workflow.
Signaling Pathway Context: The PI3K/Akt Signaling Pathway
Crosstide is a well-established substrate for Akt (Protein Kinase B), a key node in the PI3K/Akt signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. A simplified diagram of this pathway is presented below.
References
- 1. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
Application Notes and Protocols for Kinase Inhibitor Screening Using Biotin-Crosstide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinases are a major target for drug discovery. Biotin-Crosstide is a biotinylated peptide substrate derived from glycogen synthase kinase-3 (GSK-3), a downstream target of the serine/threonine kinase Akt (also known as Protein Kinase B). This makes this compound an excellent tool for screening and characterizing inhibitors of Akt and potentially other kinases that recognize a similar consensus sequence.
These application notes provide detailed protocols for utilizing this compound in kinase inhibitor screening using three common non-radioactive, homogeneous assay formats: Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen®, and Fluorescence Polarization (FP).
Principle of Kinase Inhibition Assays with this compound
The fundamental principle of these assays is to measure the phosphorylation of this compound by a kinase in the presence and absence of a test compound. A decrease in the phosphorylation signal indicates inhibition of the kinase by the compound. The biotin tag on the Crosstide peptide allows for easy capture and detection of the substrate.
Key Components:
-
Kinase: The enzyme of interest (e.g., Akt).
-
This compound: The biotinylated peptide substrate.
-
ATP: The phosphate donor.
-
Test Compound: Potential kinase inhibitor.
-
Detection Reagents: Specific to the chosen assay format (HTRF, AlphaScreen®, or FP).
Data Presentation: Inhibitor Potency (IC50)
The potency of a kinase inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for two common kinase inhibitors, Staurosporine and Wortmannin, against Akt. Note: These values are compiled from various sources and may not have been determined using a Crosstide-based assay; they are provided here for reference.
| Inhibitor | Target Kinase | Reported IC50 (nM) | Assay Type/Conditions |
| Staurosporine | Akt1/PKBα | ~10 | Cell-free assay |
| Akt2 | ~15 | Cell-free assay | |
| Akt3 | ~20 | Cell-free assay | |
| Wortmannin | PI3K (upstream of Akt) | 4.2 | Cell-free assay[1] |
| Akt (in cells) | ~25 | Cell-based assay[2] |
Experimental Protocols
The following are detailed protocols for performing kinase inhibitor screening using this compound with HTRF, AlphaScreen®, and Fluorescence Polarization technologies. The protocols are optimized for a 384-well plate format, but can be adapted to other formats.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is based on the HTRF® KinEASE™ platform. The phosphorylation of this compound is detected by a europium cryptate-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-XL665 conjugate (acceptor) that binds to the biotin tag.
Materials:
-
This compound (e.g., Abcam, ab2909)
-
Active Akt kinase (e.g., SignalChem, A01-10G)
-
ATP (e.g., Sigma-Aldrich, A7699)
-
HTRF® KinEASE™ STK S1 Kit (e.g., Cisbio, 62ST1PEB) or individual HTRF reagents
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)
-
Stop/Detection buffer (provided in the kit or 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)
-
Test compounds and DMSO
-
Low-volume, white 384-well plates (e.g., Greiner Bio-One, 784075)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds to their final assay concentration in the kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reagent Preparation:
-
Prepare a 2X solution of this compound and Akt kinase in kinase reaction buffer. A final concentration of ~30 µM for this compound and an appropriate concentration of Akt (to be determined empirically, typically in the low nM range) is a good starting point.
-
Prepare a 2X solution of ATP in kinase reaction buffer. A final concentration of ~10-100 µM is recommended.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X this compound/Akt kinase solution to each well of the 384-well plate.
-
Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Detection:
-
Prepare the detection reagent mix by diluting the anti-phospho antibody-Europium and Streptavidin-XL665 in the stop/detection buffer according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: AlphaScreen® Assay
This assay utilizes the proximity of a streptavidin-coated donor bead (bound to this compound) and an anti-phospho-serine/threonine antibody-conjugated acceptor bead. Phosphorylation brings the beads into close proximity, generating a chemiluminescent signal.
Materials:
-
This compound
-
Active Akt kinase
-
ATP
-
AlphaScreen® Streptavidin Donor Beads (e.g., PerkinElmer, 6760600)
-
AlphaScreen® Protein A Acceptor Beads (e.g., PerkinElmer, 6760137)
-
Anti-phospho-serine/threonine antibody (specific for the Crosstide phosphorylation site is ideal)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Stop/Detection buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.1% BSA)
-
Test compounds and DMSO
-
White, opaque 384-well plates (e.g., PerkinElmer ProxiPlate-384 Plus)
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: As described in the HTRF protocol.
-
Kinase Reaction:
-
In each well, combine 5 µL of 2X this compound (~30 µM final concentration) and 2X Akt kinase in kinase reaction buffer.
-
Add 2.5 µL of the diluted test compound or DMSO.
-
Initiate the reaction by adding 2.5 µL of 2X ATP (~10-100 µM final concentration).
-
Incubate at room temperature for 60-120 minutes.
-
-
Detection:
-
Prepare a suspension of AlphaScreen® beads in the stop/detection buffer. The final concentration of beads should be determined empirically, but a starting point of 20 µg/mL for both donor and acceptor beads is common. The anti-phospho antibody should be pre-incubated with the Protein A Acceptor beads.
-
Add 10 µL of the bead suspension to each well to stop the reaction.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Protocol 3: Fluorescence Polarization (FP) Assay
This assay relies on the change in the rate of molecular rotation of a fluorescently labeled tracer. In a competitive format, a fluorescently labeled phosphopeptide (tracer) competes with the phosphorylated this compound for binding to a phospho-specific antibody. Inhibition of the kinase leads to less phosphorylated this compound, allowing more tracer to bind to the antibody, resulting in a higher FP signal.
Materials:
-
This compound
-
Active Akt kinase
-
ATP
-
Fluorescently labeled phosphopeptide tracer (with a sequence similar to phosphorylated Crosstide)
-
Anti-phospho-serine/threonine antibody
-
FP buffer (e.g., 100 mM potassium phosphate pH 7.4, 0.05% Triton X-100)
-
Test compounds and DMSO
-
Black, low-volume 384-well plates (e.g., Corning, 3573)
-
Plate reader with FP capabilities
Procedure:
-
Compound Preparation: As described in the HTRF protocol.
-
Kinase Reaction:
-
In each well, combine 5 µL of 2X this compound (~30 µM final concentration) and 2X Akt kinase in FP buffer.
-
Add 2.5 µL of the diluted test compound or DMSO.
-
Initiate the reaction by adding 2.5 µL of 2X ATP (~10-100 µM final concentration).
-
Incubate at room temperature for 60-120 minutes.
-
-
Detection:
-
Prepare a detection mix containing the fluorescent tracer and the anti-phospho antibody in FP buffer. The optimal concentrations of tracer and antibody need to be determined empirically through titration experiments.
-
Add 10 µL of the detection mix to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an FP-capable plate reader, measuring the fluorescence polarization in millipolarization units (mP).
-
Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway leading to the phosphorylation of Crosstide.
Experimental Workflow for Kinase Inhibitor Screening
Caption: General experimental workflow for kinase inhibitor screening.
Logical Relationship of Assay Components in HTRF
Caption: Principle of the HTRF assay for kinase inhibitor screening.
References
Application of Biotin-Crosstide in High-Throughput Screening for Akt Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is fundamental in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is a hallmark of many human diseases, most notably cancer, making Akt a prime target for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for compounds that modulate the activity of a specific target. Biotin-Crosstide, a biotinylated peptide substrate derived from glycogen synthase kinase-3 (GSK-3), serves as a highly specific and efficient tool for HTS assays designed to identify inhibitors of Akt.
This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Principle of the Assay
The core principle of a this compound-based HTS assay is the enzymatic phosphorylation of the Crosstide peptide by Akt. In the presence of ATP, Akt catalyzes the transfer of a phosphate group to a specific serine residue on the Crosstide peptide. The biotin tag on the peptide allows for a variety of detection methods, most of which are amenable to HTS formats. A common approach involves the use of a specific antibody that recognizes the phosphorylated form of the Crosstide peptide. The extent of phosphorylation, and thus Akt activity, can be quantified, and the effect of potential inhibitors can be determined by a decrease in the signal.
Signaling Pathway
This compound is a substrate for Akt, a key component of the PI3K/Akt signaling pathway. Understanding this pathway is crucial for contextualizing the results of an HTS screen.
Caption: PI3K/Akt Signaling Pathway with this compound as a substrate.
Data Presentation
The following tables provide representative data from a hypothetical high-throughput screen for Akt inhibitors using a this compound-based assay.
Table 1: HTS Assay Parameters
| Parameter | Value |
| Assay Format | 384-well plate |
| Assay Volume | 20 µL |
| This compound Concentration | 1 µM |
| Akt1 Kinase Concentration | 5 nM |
| ATP Concentration | 10 µM |
| Incubation Time | 60 minutes |
| Incubation Temperature | 30°C |
| Detection Method | AlphaScreen |
Table 2: Representative HTS Results for Selected Compounds
| Compound ID | Concentration (µM) | % Inhibition | Z'-factor |
| DMSO (Negative Control) | - | 0 | 0.85 |
| Staurosporine (Positive Control) | 1 | 98 | 0.85 |
| Compound A | 10 | 95 | 0.82 |
| Compound B | 10 | 5 | 0.88 |
| Compound C | 10 | 52 | 0.86 |
| Compound D | 10 | 88 | 0.84 |
Table 3: Dose-Response Data for Hit Compounds
| Compound ID | IC50 (µM) |
| Compound A | 0.25 |
| Compound D | 1.5 |
Experimental Protocols
Protocol 1: AlphaScreen-Based HTS Assay for Akt Inhibitors
This protocol is designed for a 384-well plate format and utilizes AlphaScreen technology for detection.
Materials:
-
This compound
-
Recombinant human Akt1
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds in DMSO
-
Staurosporine (positive control)
-
DMSO (negative control)
-
Stop Solution (e.g., 10 mM EDTA in Assay Buffer)
-
AlphaLISA Acceptor beads (e.g., anti-phospho-Akt substrate antibody conjugated)
-
AlphaScreen Donor beads (Streptavidin-coated)
-
384-well white opaque microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Plating: Dispense 0.2 µL of test compounds, positive control, or negative control into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of a 2X Akt1 enzyme solution (10 nM in Assay Buffer) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of a 2X this compound/ATP solution (2 µM this compound and 20 µM ATP in Assay Buffer) to each well to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Stop Reaction: Add 5 µL of Stop Solution to each well.
-
Detection Reagent Addition: Add 5 µL of a 5X AlphaLISA Acceptor bead solution to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Add 5 µL of a 5X AlphaScreen Donor bead solution to each well.
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Caption: High-Throughput Screening Experimental Workflow.
Protocol 2: TR-FRET-Based HTS Assay for Akt Inhibitors
This protocol provides an alternative detection method using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
This compound
-
Recombinant human Akt1
-
ATP
-
Assay Buffer (as in Protocol 1)
-
Test compounds in DMSO
-
Staurosporine (positive control)
-
DMSO (negative control)
-
Stop Solution (e.g., 10 mM EDTA in Assay Buffer)
-
Europium-labeled anti-phospho-Akt substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., ULight™ dye) (Acceptor)
-
384-well black or white microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Plating: Dispense 0.2 µL of test compounds, positive control, or negative control into the wells of a 384-well plate.
-
Enzyme and Substrate Mix: Prepare a 2X solution of Akt1 (10 nM) and this compound (2 µM) in Assay Buffer. Add 10 µL of this mix to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of a 2X ATP solution (20 µM in Assay Buffer) to each well.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Stop and Detect: Prepare a Stop/Detection mix containing Stop Solution, Europium-labeled anti-phospho antibody, and Streptavidin-conjugated acceptor. Add 10 µL of this mix to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor). The ratio of these signals is used to determine the amount of phosphorylation.
Caption: Logical relationship between inhibitor presence and HTS signal.
Conclusion
This compound is a versatile and robust tool for the development of high-throughput screening assays to identify and characterize inhibitors of Akt kinase. The biotin moiety allows for flexible assay design, with non-radioactive, homogeneous formats such as AlphaScreen and TR-FRET being particularly well-suited for HTS. The detailed protocols and representative data provided herein serve as a comprehensive guide for researchers embarking on drug discovery campaigns targeting the critical PI3K/Akt signaling pathway.
Application Notes and Protocols for Biotin-Crosstide-Based Akt Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt signaling pathway is frequently implicated in various diseases, particularly cancer, making it a critical target for drug discovery and development.[2] Accurate and robust measurement of Akt kinase activity is therefore essential for both basic research and clinical applications.
These application notes provide a comprehensive guide to measuring Akt activity using a biotinylated Crosstide peptide substrate. Crosstide is a synthetic peptide containing the Akt substrate motif (GRPRTSSFAEG), derived from glycogen synthase kinase 3 (GSK3), a well-established Akt substrate.[3] The biotin tag enables flexible and sensitive detection through various non-radioactive methods, offering a safer and more convenient alternative to traditional radiolabeling-based assays.
This document details the underlying principles of the Akt signaling pathway, provides step-by-step protocols for performing the assay using ELISA-based and fluorescence polarization-based detection methods, and presents quantitative data to aid in experimental design and data interpretation.
Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), or other cell surface receptors.[1] This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K) at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4]
Akt, via its pleckstrin homology (PH) domain, is recruited to the membrane by binding to PIP3.[4] This translocation facilitates its phosphorylation and full activation by other kinases, primarily phosphoinositide-dependent kinase 1 (PDK1) at threonine 308 (Thr308) and the mechanistic target of rapamycin complex 2 (mTORC2) at serine 473 (Ser473).[5][6] Once activated, Akt phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, regulating their activity and initiating various cellular responses.
Principle of the Biotin-Crosstide-Based Assay
The assay measures the activity of Akt by quantifying the phosphorylation of the this compound substrate. The fundamental workflow involves the following steps:
-
Akt Immunoprecipitation (Optional but Recommended): To enhance specificity, Akt is often immunoprecipitated from cell or tissue lysates using an Akt-specific antibody. This isolates Akt from other kinases that might phosphorylate Crosstide.
-
Kinase Reaction: The immunoprecipitated Akt (or whole lysate) is incubated with this compound and ATP in a kinase reaction buffer. Active Akt transfers the gamma-phosphate from ATP to a serine residue on the Crosstide peptide.
-
Detection of Phosphorylation: The amount of phosphorylated this compound is quantified. The biotin tag allows for capture and detection using streptavidin-based systems.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to Akt activity assays. These values can serve as a reference for experimental setup and data comparison.
Table 1: IC50 Values of Select Akt Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| AZD5363 | All Akt Isoforms | ~10 | Enzyme Assay | [7] |
| Capivasertib | All Akt Isoforms | - | Potent and selective inhibitor | [7] |
| LY2780301 | Akt1 | 4.62 (µM) | ELISA-based kinase assay | [8] |
| Compound 4c | Akt1 | 4.60 (µM) | ELISA-based kinase assay | [8] |
| Compound 3b | Akt1 | 6.96 (µM) | ELISA-based kinase assay | [8] |
Table 2: Akt Activity and Expression in Different Cancer Cell Lines
| Cell Line | Cancer Type | Relative pAkt (Ser473/474) Level | Notes | Reference |
| HEC151 | Endometrial | High pAkt2 | [9] | |
| HEC50 | Endometrial | Low pAkt2 | Similar total Akt2 levels to HEC151 | [9] |
| Breast Cancer | Breast | Higher pAkt1 than ovarian | [9] | |
| Ovarian Cancer | Ovarian | Higher total Akt2 than breast | [9] | |
| Uterine Cancer | Uterine | Higher total pAkt than breast/ovarian | [9] | |
| ZR-75 | Breast | - | Akt1 is the predominant isoform for survival | [10] |
| IGROV1 | Ovarian | - | Akt2 plays a major role in proliferation | [10] |
Note: Relative pAkt levels are comparative and depend on the specific assay conditions.
Experimental Protocols
Protocol 1: ELISA-Based Akt Activity Assay
This protocol is adapted for a 96-well plate format and relies on the capture of the biotinylated substrate and detection with a phospho-specific antibody.
Materials and Reagents:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Akt Antibody
-
Protein A/G Agarose Beads
-
Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP (10 mM stock)
-
This compound (1 mM stock)
-
Streptavidin-coated 96-well plates
-
Wash Buffer (e.g., PBST: 1X PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Anti-phospho-Akt substrate antibody (recognizes phosphorylated Crosstide)
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Cell Lysate Preparation: a. Culture and treat cells as required. b. Lyse cells in ice-cold Lysis Buffer. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cell lysate) and determine protein concentration.
-
Akt Immunoprecipitation: a. To 200-500 µg of cell lysate, add 2-4 µg of anti-Akt antibody. b. Incubate with gentle rocking for 2 hours to overnight at 4°C. c. Add 20 µl of a 50% slurry of Protein A/G agarose beads. d. Incubate with gentle rocking for 1-3 hours at 4°C. e. Centrifuge for 30 seconds at 4°C and discard the supernatant. f. Wash the beads 3 times with Lysis Buffer and once with Kinase Assay Buffer.
-
Kinase Reaction: a. Resuspend the washed beads in 40 µl of Kinase Assay Buffer. b. Add 5 µl of this compound (final concentration ~100 µM). c. Initiate the reaction by adding 5 µl of ATP (final concentration ~1 mM). d. Incubate at 30°C for 30 minutes with gentle agitation. e. Terminate the reaction by adding 10 µl of 0.5 M EDTA or by heating to 95°C for 5 minutes. f. Centrifuge to pellet the beads and collect the supernatant containing the reaction products.
-
ELISA Detection: a. Add 100 µl of the supernatant from the kinase reaction to each well of a streptavidin-coated plate. b. Incubate for 1-2 hours at room temperature to allow the biotinylated peptide to bind. c. Wash each well three times with 200 µl of Wash Buffer. d. Block non-specific binding by adding 200 µl of Blocking Buffer to each well and incubate for 1 hour at room temperature. e. Wash three times with Wash Buffer. f. Add 100 µl of diluted anti-phospho-Akt substrate antibody to each well and incubate for 1 hour at 37°C.[11] g. Wash three times with Wash Buffer. h. Add 100 µl of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. i. Wash five times with Wash Buffer. j. Add 100 µl of TMB Substrate and incubate in the dark until a blue color develops (5-30 minutes). k. Stop the reaction by adding 100 µl of Stop Solution. l. Read the absorbance at 450 nm.
Protocol 2: Fluorescence Polarization (FP)-Based Akt Activity Assay
This homogeneous assay format is ideal for high-throughput screening. It measures the change in the rate of molecular rotation of a fluorescently labeled Crosstide peptide upon phosphorylation and binding to a phosphopeptide-binding molecule.
Materials and Reagents:
-
Akt enzyme (purified or immunoprecipitated)
-
Fluorescently labeled this compound (e.g., TAMRA-Biotin-Crosstide)
-
Kinase Assay Buffer
-
ATP
-
Phosphopeptide-binding reagent/nanoparticles (e.g., IMAP® beads)[6]
-
Stop/Binding Solution
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Kinase Reaction Setup: a. In a 384-well plate, add the components in the following order:
- Kinase Assay Buffer
- Akt enzyme preparation
- Test compound (for inhibitor screening) or vehicle control b. Pre-incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding a mixture of fluorescently labeled this compound and ATP. d. Incubate for 60-120 minutes at room temperature. The optimal time should be determined empirically.
-
Detection: a. Terminate the kinase reaction by adding the Stop/Binding Solution containing the phosphopeptide-binding reagent.[6] b. Incubate for at least 60 minutes at room temperature to allow for binding. c. Measure the fluorescence polarization (in mP units) using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., for TAMRA, ~530 nm excitation and ~590 nm emission).
-
Data Analysis: a. The fluorescence polarization value will be high for phosphorylated peptide (which binds to the large binding reagent) and low for unphosphorylated peptide (which remains small and rotates freely). b. Akt activity is proportional to the increase in the FP signal. c. For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.
Application Notes
-
Specificity: While Crosstide is a good substrate for Akt, it can also be phosphorylated by other kinases like MSK1 and Rsk-2. Therefore, immunoprecipitation of Akt is highly recommended for accurate activity measurements from complex samples like cell lysates.
-
Controls: It is crucial to include appropriate controls in every experiment:
-
No Enzyme Control: To determine the background signal.
-
No ATP Control: To ensure the signal is ATP-dependent.
-
No Substrate Control: To check for non-specific signals.
-
Positive Control: Lysate from cells stimulated with a known Akt activator (e.g., insulin or EGF).
-
Negative Control: Lysate from unstimulated or inhibitor-treated cells.
-
-
Optimization: The concentrations of ATP, this compound, and enzyme, as well as the reaction time, should be optimized to ensure the reaction is in the linear range.
-
Troubleshooting:
-
High Background: May be due to insufficient washing, non-specific antibody binding (in ELISA), or contamination. Increase the number of wash steps or the stringency of the wash buffer.
-
Low Signal: Could result from inactive enzyme, insufficient substrate or ATP, or an issue with the detection reagents. Check the activity of the enzyme with a known active control and verify the concentrations of all reagents.
-
-
Alternative Detection: The biotinylated product can also be detected using other methods, such as dot blotting followed by chemiluminescent detection or by using time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
By following these detailed protocols and considering the application notes, researchers can effectively and accurately measure Akt kinase activity, facilitating a deeper understanding of its role in cellular signaling and advancing the development of novel therapeutics targeting this critical pathway.
References
- 1. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. Monitoring AKT activity and targeting in live tissue and disease contexts using a real-time Akt-FRET biosensor mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doc.abcam.com [doc.abcam.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT isoform-specific expression and activation across cancer lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Biotin-Crosstide Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing a Biotin-Crosstide pull-down assay to identify and characterize interacting proteins, particularly kinases, from complex biological samples. This method is a powerful tool for elucidating signaling pathways and for screening potential therapeutic agents that modulate protein-protein interactions.
Introduction
The this compound pull-down assay is an affinity purification technique used to isolate proteins that bind to the Crosstide peptide. Crosstide is a synthetic peptide with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG), derived from glycogen synthase kinase-3β (GSK-3).[1][2][3][4][5] It serves as a substrate for several important kinases, including Akt/PKB, MAPKAP kinase-1 (MAPKAPK1), and p70S6K.[1][2][3][5] By using a biotinylated version of the Crosstide peptide, researchers can specifically capture these kinases and other potential binding partners from cell lysates or tissue extracts. The strong and specific interaction between biotin and streptavidin-coated beads facilitates the efficient isolation of the this compound-protein complexes.[6][7] Subsequent analysis by techniques such as Western blotting or mass spectrometry can then be used to identify and quantify the captured proteins.[8][9]
Key Applications
-
Identification of novel Crosstide-interacting proteins.
-
Validation of predicted kinase-substrate interactions.
-
Screening for inhibitors or activators of kinase binding to Crosstide.
-
Elucidation of signaling pathways involving Akt/PKB, MAPK, and p70S6K.[1][10][11]
Signaling Pathways Involving Crosstide-Interacting Kinases
The kinases known to phosphorylate Crosstide are central components of key signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Understanding these pathways is crucial for interpreting the results of a this compound pull-down assay.
Caption: Signaling pathways converging on Crosstide-interacting kinases.
Experimental Workflow
The this compound pull-down assay follows a straightforward workflow, from lysate preparation to the analysis of pulled-down proteins.
Caption: this compound pull-down assay experimental workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Biotinylated Crosstide peptide
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell culture reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 2x SDS-PAGE sample buffer (for Western blot) or a compatible buffer for mass spectrometry (e.g., 0.1 M glycine-HCl, pH 2.5).
-
SDS-PAGE gels and buffers
-
Western blot reagents and antibodies (e.g., anti-Akt, anti-p70S6K, anti-MAPKAPK1)
-
Mass spectrometry-grade reagents (if applicable)
Protocol
1. Preparation of Cell Lysate a. Culture cells to the desired confluency and apply experimental treatments (e.g., growth factor stimulation, drug treatment). b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells and scrape to collect the lysate. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA).
2. Immobilization of this compound Peptide a. Resuspend the streptavidin beads and transfer the required amount to a new microcentrifuge tube. b. Wash the beads three times with Wash Buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant. c. Add the this compound peptide to the washed beads at a concentration of approximately 10-20 µg of peptide per 50 µL of bead slurry. d. Incubate for 1 hour at 4°C with gentle rotation to allow for biotin-streptavidin binding. e. Wash the peptide-bound beads three times with Wash Buffer to remove any unbound peptide.
3. Incubation of Immobilized Peptide with Cell Lysate a. Add 500 µg to 1 mg of clarified cell lysate to the this compound-bound beads. b. As a negative control, incubate an equal amount of lysate with streptavidin beads that have not been coupled to the biotinylated peptide. c. Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.
4. Washing a. After incubation, pellet the beads using a magnetic stand or centrifugation and discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer to remove non-specific binding proteins.
5. Elution a. For Western blot analysis, add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes. b. For mass spectrometry analysis, elute the bound proteins using a compatible elution buffer. Neutralize the eluate if using a low pH buffer.
6. Analysis a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies against the kinases of interest (e.g., Akt, p70S6K, MAPKAPK1). b. Mass Spectrometry: Prepare the eluted samples for mass spectrometry analysis according to the instrument's requirements. This will allow for the identification of a broader range of interacting proteins.[9]
Data Presentation
The results of a this compound pull-down assay can be quantified to compare the relative abundance of interacting proteins under different experimental conditions.
| Target Protein | Control Pull-down (Relative Band Intensity) | This compound Pull-down (Relative Band Intensity) | Fold Enrichment | Mass Spectrometry (Spectral Counts) |
| Akt/PKB | 1.0 | 15.2 | 15.2 | 128 |
| p70S6K | 1.2 | 12.8 | 10.7 | 95 |
| MAPKAPK1 | 0.8 | 9.5 | 11.9 | 82 |
| Non-specific Protein X | 1.1 | 1.3 | 1.2 | 5 |
Relative band intensity is determined by densitometry analysis of Western blot bands and normalized to the control pull-down. Fold enrichment is calculated as the ratio of the relative band intensity in the this compound pull-down to the control pull-down. Spectral counts from mass spectrometry provide a semi-quantitative measure of protein abundance.
The this compound pull-down assay is a versatile and robust method for investigating the interactions of the Crosstide peptide with its binding partners. The detailed protocol and guidelines provided in these application notes will enable researchers to successfully implement this technique to gain valuable insights into cellular signaling and to advance drug discovery efforts. Careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible results.[8]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. pnas.org [pnas.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The mTOR/p70S6K signal transduction pathway plays a role in cardiac hypertrophy and influences expression of myosin heavy chain genes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. How to Interpret the Results of a Pull-Down Experiment | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Kinase Profiling Using Biotin-Crosstide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them attractive targets for drug development. Kinase profiling is a critical step in drug discovery to determine the potency and selectivity of kinase inhibitors. Biotin-Crosstide, a biotinylated synthetic peptide derived from Glycogen Synthase Kinase-3 (GSK-3), serves as an efficient substrate for several key serine/threonine kinases, including Akt (Protein Kinase B), MAPK-activated protein kinase-1 (MAPKAP-K1), and p70 S6 Kinase (p70S6K).[1] The N-terminal biotin tag facilitates the capture and detection of the phosphorylated peptide, enabling various assay formats for kinase activity measurement and inhibitor profiling.
These application notes provide detailed protocols for utilizing this compound in kinase profiling studies, methods for data analysis, and visual representations of relevant signaling pathways and experimental workflows.
Kinase Substrate Specificity
This compound is a versatile substrate recognized by multiple kinases involved in crucial signaling cascades.
| Kinase Target | Signaling Pathway | Cellular Functions |
| Akt (Protein Kinase B) | PI3K/Akt/mTOR | Cell survival, proliferation, metabolism, angiogenesis |
| MAPKAP Kinase-1 (RSK) | MAPK/ERK | Gene expression, cell proliferation, cell survival |
| p70 S6 Kinase (S6K) | PI3K/Akt/mTOR | Protein synthesis, cell growth, proliferation |
Data Presentation: Quantitative Kinase Profiling
Effective kinase inhibitor profiling requires the quantitative assessment of enzyme activity in the presence of varying concentrations of a test compound. The data is typically presented as IC50 values, which represent the concentration of an inhibitor required to reduce kinase activity by 50%.
Table 1: Example Inhibitor Profiling Data using this compound
| Kinase | Inhibitor | IC50 (nM) |
| Akt1 | Staurosporine | 15 |
| Akt1 | GSK690693 | 5 |
| MAPKAP-K1 | SL0101 | 80 |
| p70S6K | Rapamycin (in-cell) | 20 |
| p70S6K | PF-4708671 | 150 |
Table 2: Example Michaelis-Menten Kinetic Data for this compound
| Kinase | Km (µM) for this compound | Vmax (pmol/min/µg) |
| Akt1 | 10 | 500 |
| MAPKAP-K1 | 25 | 350 |
| p70S6K | 15 | 420 |
Experimental Protocols
Protocol 1: In Vitro Radioactive Kinase Assay Using this compound
This protocol describes a radiometric assay to measure the activity of a purified or immunoprecipitated kinase using this compound as a substrate and [γ-³²P]ATP as the phosphate donor.
Materials:
-
This compound peptide
-
Active Kinase (e.g., recombinant Akt1, MAPKAP-K1, or p70S6K)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP Solution
-
Streptavidin-coated plates or beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation counter and cocktail
-
Test inhibitors dissolved in DMSO
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing Kinase Assay Buffer, the desired concentration of this compound (e.g., 10-50 µM), and the test inhibitor or DMSO vehicle.
-
Initiate Kinase Reaction: Add the active kinase to the reaction mix. Immediately after, add [γ-³²P]ATP to a final concentration of 10-100 µM. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid or by heating.
-
Capture Biotinylated Peptide: Transfer the reaction mixture to a well of a streptavidin-coated plate or incubate with streptavidin-coated beads. Allow binding for 30-60 minutes at room temperature.
-
Washing: Wash the wells or beads 3-5 times with Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: For plates, add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter. For beads, resuspend in scintillation cocktail and measure.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Non-Radioactive Kinase Assay using this compound and ADP-Glo™
This protocol outlines a non-radioactive, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
This compound peptide
-
Active Kinase
-
Kinase Assay Buffer
-
ATP Solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors dissolved in DMSO
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Set up Kinase Reaction: In a white multi-well plate, add the Kinase Assay Buffer, this compound, and the test inhibitor or DMSO vehicle.
-
Add Kinase and ATP: Add the active kinase to each well, followed by ATP to initiate the reaction. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
Terminate Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine IC50 values as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols for Biotin-Crosstide Immunoprecipitation Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery. The immunoprecipitation kinase assay is a powerful technique to isolate a specific kinase from a complex cellular lysate and measure its activity. This application note details a robust, non-radioactive method utilizing a biotinylated Crosstide peptide substrate for the sensitive detection of kinase activity, particularly for members of the AGC kinase family such as Akt (Protein Kinase B).
The Biotin-Crosstide protocol offers a significant advantage over traditional radioactive assays by eliminating the hazards and disposal issues associated with 32P. The assay relies on the immunoprecipitation of the target kinase, followed by an in vitro kinase reaction with this compound. The resulting phosphorylated biotinylated peptide is then captured on a streptavidin-coated plate and detected using a phospho-specific antibody conjugated to a reporter enzyme, such as horseradish peroxidase (HRP). This method provides a quantitative measure of kinase activity and is highly amenable to screening potential kinase inhibitors.
Signaling Pathway of Interest: The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Crosstide, a synthetic peptide derived from Glycogen Synthase Kinase-3β (GSK-3β), is a well-established substrate for Akt.[4] Therefore, the this compound immunoprecipitation kinase assay is particularly well-suited for studying the activity of Akt and the upstream regulation of the PI3K pathway.
Experimental Workflow
The overall workflow for the this compound immunoprecipitation kinase assay is depicted below. The process begins with cell culture and treatment, followed by cell lysis to extract proteins. The target kinase is then specifically immunoprecipitated from the lysate. The kinase activity of the immunoprecipitated protein is subsequently measured in an in vitro reaction using this compound and ATP. Finally, the phosphorylated substrate is detected and quantified.
Detailed Experimental Protocols
Part 1: Cell Lysis and Protein Extraction
This protocol is designed to gently lyse cells to maintain the activity of the target kinase.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 1 mM sodium orthovanadate, 50 mM sodium fluoride, 10 mM β-glycerophosphate, 5 mM sodium pyrophosphate, and 1x protease inhibitor cocktail (add fresh).[5]
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture dishes.
-
Treat cells with activators or inhibitors of the signaling pathway of interest as required.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[6]
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm dish).
-
Incubate on ice for 10 minutes.[5]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C.
Part 2: Immunoprecipitation of Target Kinase
This protocol describes the specific isolation of the target kinase from the cell lysate.
Reagents:
-
Cell Lysate (from Part 1)
-
Primary antibody against the target kinase (e.g., anti-Akt antibody)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: Same composition as Cell Lysis Buffer but with 0.1% Triton X-100.
Procedure:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with ice-cold Cell Lysis Buffer.
-
Pre-clear the lysate by adding 20 µL of Protein A/G bead slurry per 1 mg of protein and incubating with gentle rotation for 30 minutes at 4°C.[6]
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.
-
Add the primary antibody (the optimal amount should be determined empirically, typically 1-4 µg per 1 mg of protein) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.[6]
-
Add 30 µL of Protein A/G bead slurry and incubate with gentle rotation for an additional 1-2 hours at 4°C to capture the immune complexes.[4]
-
Collect the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
Part 3: In Vitro Kinase Assay with this compound
This protocol details the kinase reaction using the immunoprecipitated enzyme.
Reagents:
-
Immunoprecipitated kinase on beads (from Part 2)
-
Kinase Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
This compound peptide (e.g., from Abcam, CAS 923949-90-0).[8]
-
ATP solution (10 mM)
-
Magnesium/ATP Cocktail: 500 µM ATP and 75 mM MgCl₂ in Kinase Assay Buffer.
Procedure:
-
Resuspend the immunoprecipitated beads in 40 µL of Kinase Assay Buffer.[7]
-
Add this compound to a final concentration of 20-50 µM.
-
To initiate the kinase reaction, add 10 µL of the Magnesium/ATP Cocktail to each sample. The final ATP concentration will be 100 µM.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[7]
-
Terminate the reaction by adding 10 µL of 0.5 M EDTA.
-
Centrifuge the tubes to pellet the beads and collect the supernatant containing the phosphorylated this compound.
Part 4: Detection and Quantification
This protocol describes the capture and detection of the phosphorylated this compound.
Reagents:
-
Streptavidin-coated 96-well plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% BSA in PBS-T)
-
Phospho-specific antibody that recognizes the phosphorylated Crosstide sequence, conjugated to HRP.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Add 100 µL of the supernatant from the kinase assay (Part 3) to each well of a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the streptavidin.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Block the wells by adding 200 µL of Blocking Buffer and incubating for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated phospho-specific antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following tables provide representative data that can be obtained using the this compound immunoprecipitation kinase assay.
Table 1: Measurement of Immunoprecipitated Akt Kinase Activity
This table shows a sample dataset for measuring the activity of immunoprecipitated Akt from cells under different stimulation conditions. The activity is represented by the absorbance at 450 nm, which is proportional to the amount of phosphorylated Crosstide.
| Sample Condition | Absorbance at 450 nm (Mean ± SD) | Fold Change vs. Unstimulated |
| Unstimulated Control | 0.150 ± 0.015 | 1.0 |
| Growth Factor Stimulated (e.g., IGF-1) | 0.850 ± 0.042 | 5.7 |
| Negative Control (No Antibody) | 0.050 ± 0.005 | - |
| Negative Control (Kinase Dead Mutant) | 0.065 ± 0.008 | - |
Table 2: Determination of IC₅₀ for an Akt Inhibitor
This table presents example data for determining the half-maximal inhibitory concentration (IC₅₀) of a selective Akt inhibitor. Immunoprecipitated Akt was incubated with varying concentrations of the inhibitor before the kinase reaction.
| Inhibitor Concentration (nM) | Absorbance at 450 nm (Mean) | % Inhibition |
| 0 (No Inhibitor) | 0.900 | 0 |
| 1 | 0.810 | 10 |
| 5 | 0.630 | 30 |
| 10 | 0.468 | 48 |
| 20 | 0.270 | 70 |
| 50 | 0.135 | 85 |
| 100 | 0.090 | 90 |
| Calculated IC₅₀ | ~10.5 nM |
Note: The IC₅₀ value is typically determined by fitting the data to a four-parameter logistic curve. The data presented here is for illustrative purposes. Actual IC₅₀ values for Akt inhibitors can vary depending on the specific compound and assay conditions.[9]
Conclusion
The this compound immunoprecipitation kinase assay is a sensitive, specific, and non-radioactive method for measuring the activity of isolated kinases. Its application to the study of the PI3K/Akt pathway, a key signaling cascade in cancer and other diseases, makes it a valuable tool for basic research and drug development. The detailed protocols and representative data provided in this application note should enable researchers to successfully implement this assay in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 7. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 8. Crosstide (biotinylated), Akt peptide substrate (CAS 923949-90-0) | Abcam [abcam.com]
- 9. aacrjournals.org [aacrjournals.org]
Detecting Phosphorylated Biotin-Crosstide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of phosphorylated Biotin-Crosstide, a common substrate for various kinases. The following sections offer a comprehensive overview of established methodologies, including both radioactive and non-radioactive approaches, to assist researchers in selecting and implementing the most suitable assay for their specific needs.
Introduction
Crosstide, a peptide substrate with the sequence GRPRTSSFAEG, is widely used to assay the activity of several kinases, including Akt/PKB and MAPKAP Kinase-1. Biotinylation of Crosstide facilitates its capture and detection in various assay formats. The phosphorylation of a specific serine residue within the Crosstide sequence is the key readout for kinase activity. This document outlines the principles and detailed procedures for the most common methods of detecting this phosphorylation event.
Methods for Detection
Several distinct methods can be employed to detect the phosphorylation of this compound. These can be broadly categorized into radioactive and non-radioactive techniques. The choice of method often depends on factors such as required sensitivity, throughput, available equipment, and safety considerations.
Table 1: Comparison of Methods for Detecting Phosphorylated this compound
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Radioactive (³²P or ³³P) Filter Binding Assay | Transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to this compound, followed by capture on a phosphocellulose membrane and quantification by scintillation counting.[1][2][3] | High sensitivity, direct measurement of phosphorylation.[2][3] | Requires handling of radioactive materials, generates radioactive waste, discontinuous assay.[4] | Low to medium |
| Fluorescence Polarization (FP) Assay | A fluorescently labeled phosphopeptide tracer competes with the phosphorylated this compound for binding to a phospho-specific antibody. Binding of the tracer to the large antibody molecule results in a high polarization signal. | Homogeneous (no-wash) format, amenable to high-throughput screening.[5][6] | Indirect measurement, potential for interference from fluorescent compounds. | High |
| Antibody-Based Detection (ELISA/Western Blot) | A phospho-specific antibody that recognizes the phosphorylated Crosstide is used for detection.[7] This can be in an ELISA format with a colorimetric or chemiluminescent readout, or via Western blot analysis. | High specificity, versatile formats.[7] | Can be multi-step and require more hands-on time, especially for Western blotting. | Medium to high (ELISA) |
| Phos-tag™ Biotin Detection | Phos-tag™, a molecule that specifically chelates phosphate groups, is conjugated to biotin. This allows for the capture and detection of phosphorylated this compound using streptavidin-HRP and a chemiluminescent substrate.[8][9][10][11] | High specificity for phosphate groups, applicable in various formats (blotting, microarrays).[8][9] | May require optimization for specific applications. | Medium |
| Thiophosphorylation and Biotinylation Assay | ATPγS is used as the phosphate donor, resulting in a thiophosphorylated substrate. The thiophosphate group is then specifically biotinylated and detected with streptavidin conjugates.[6][12] | Non-radioactive, homogeneous format possible with FP detection.[6] | Indirect method, requires an additional chemical labeling step. | High |
Experimental Protocols
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This protocol describes a classic and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group into this compound.[1][2][3]
Materials:
-
This compound substrate
-
Kinase of interest
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)[1]
-
Magnesium/ATP cocktail (e.g., 500 µM cold ATP, 75 mM MgCl₂)[1]
-
P81 phosphocellulose paper[1]
-
0.75% Phosphoric acid[1]
-
Acetone[1]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix on ice. For a 50 µL reaction, combine:
-
5 µL of 10x kinase reaction buffer
-
5 µL of this compound (to a final concentration of ~30 µM)[1]
-
Kinase enzyme (amount to be optimized)
-
Deionized water to a volume of 40 µL
-
-
Initiate the reaction by adding 10 µL of the Magnesium/ATP cocktail containing [γ-³²P]ATP (final specific activity to be optimized).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). Perform a time-course experiment to ensure the reaction is in the linear range.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.[1]
-
Allow the paper to air dry for a few minutes.
-
Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]
-
Perform a final wash with acetone for 5 minutes to dry the paper.[1]
-
Place the dried P81 square into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: The kinase activity is proportional to the counts per minute (CPM) measured. Compare the CPM of your samples to a negative control (no kinase) to determine the specific activity.
Protocol 2: Non-Radioactive Fluorescence Polarization (FP) Assay
This protocol provides a high-throughput, homogeneous method for detecting phosphorylated this compound.[5]
Materials:
-
This compound substrate
-
Kinase of interest
-
ATP
-
Kinase reaction buffer
-
FP detection mix containing a fluorescently labeled phosphopeptide tracer and a phospho-specific antibody.
-
Multi-well plates (e.g., 96- or 384-well)
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Set up the kinase reaction in a multi-well plate by adding the kinase, this compound, and kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a set period.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Add the FP detection mix to each well.
-
Incubate at room temperature for the recommended time to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
Data Analysis: The fluorescence polarization signal is inversely proportional to the amount of phosphorylated this compound produced. A decrease in the FP signal indicates an increase in kinase activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving Akt, a common kinase that phosphorylates Crosstide, and the general workflows for the detection methods described.
Figure 1. Simplified Akt signaling pathway leading to Crosstide phosphorylation.
Figure 2. Experimental workflow for the radioactive filter binding assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immunechem.com [immunechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphopeptide Detection with Biotin-Labeled Phos-tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly sensitive detection of protein phosphorylation by using improved Phos-tag Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Kinetics Studies Using a Biotin-Crosstide Workflow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing a Biotin-Crosstide workflow to study the kinetics of serine/threonine kinases. The protocols outlined below are designed to be adaptable for various kinase enzymes and can be implemented in a high-throughput format for applications such as inhibitor screening and kinetic parameter determination.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them key targets for drug development. Understanding the kinetic properties of these enzymes is crucial for characterizing their function and for the development of specific inhibitors. The this compound workflow offers a robust and sensitive method for studying kinase kinetics. Crosstide is a synthetic peptide substrate for several kinases, including Akt/PKB, MAPKAP kinase-1, and p70S6K.[1][2] The biotin tag enables efficient capture and detection of the phosphorylated peptide, forming the basis of a versatile assay system.
This document provides detailed protocols for performing kinase assays using this compound, methods for determining key kinetic parameters (Km and Vmax), and representative data.
Signaling Pathway Context: The PI3K/Akt Pathway
Crosstide is a well-established substrate for Akt (Protein Kinase B), a key node in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. A simplified diagram of this pathway is presented below.
Caption: PI3K/Akt Signaling Pathway and the role of Crosstide.
Experimental Workflow
The general workflow for a this compound kinase assay involves the enzymatic reaction, capture of the biotinylated substrate, and subsequent detection of the phosphorylated product. This can be adapted for various detection methods, including radiometric and fluorescence-based assays.
Caption: General workflow for a this compound kinase assay.
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for Determination of Km and Vmax
This protocol describes a filter-binding assay using [γ-³³P]ATP to quantify kinase activity.
Materials:
-
Purified kinase of interest
-
This compound peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Streptavidin-coated filter plates (e.g., FlashPlate®)
-
Stop solution (e.g., 7.5 M Guanidine Hydrochloride or 3% Phosphoric Acid)
-
Wash buffer (e.g., 0.9% NaCl)
-
Microplate scintillation counter
Procedure:
-
Prepare Substrate and ATP Dilutions:
-
Prepare a 2X stock solution of this compound in kinase reaction buffer. For Km determination, prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM final concentrations).
-
Prepare a 2X stock solution of ATP, including a known specific activity of [γ-³³P]ATP, in kinase reaction buffer. The final ATP concentration should be saturating (typically 10-fold higher than the expected Km for ATP).
-
-
Enzyme Preparation:
-
Prepare a 2X stock solution of the kinase in kinase reaction buffer. The concentration should be optimized to ensure the reaction is in the linear range with respect to time and enzyme concentration.
-
-
Kinase Reaction:
-
To the wells of a microplate, add 25 µL of the 2X this compound solution (or serial dilutions for Km determination).
-
Initiate the reaction by adding 25 µL of the 2X kinase/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the initial velocity phase.
-
-
Stopping the Reaction and Capture:
-
Stop the reaction by adding 50 µL of stop solution.
-
Transfer the reaction mixture to the streptavidin-coated filter plate.
-
Incubate for 30 minutes at room temperature with gentle shaking to allow the biotinylated peptide to bind to the plate.[3]
-
-
Washing:
-
Aspirate the contents of the wells and wash three times with 200 µL of wash buffer to remove unincorporated [γ-³³P]ATP.[3]
-
-
Detection:
-
Dry the plate and measure the incorporated radioactivity using a microplate scintillation counter.[3]
-
-
Data Analysis:
-
Convert counts per minute (CPM) to moles of phosphate incorporated using the specific activity of the [γ-³³P]ATP.
-
Plot the initial reaction velocity (moles of phosphate incorporated per minute) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Fluorescence-Based Kinase Assay
This protocol utilizes a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) approach, which are homogeneous assay formats.
Materials:
-
Purified kinase of interest
-
This compound peptide
-
ATPγS (Adenosine 5'-[γ-thio]triphosphate)
-
Fluorescently labeled anti-phosphoserine/threonine antibody (for TR-FRET) or a streptavidin-fluorophore conjugate (for FP).
-
Kinase reaction buffer
-
Stop/Detection buffer (containing EDTA to stop the reaction and the detection reagents)
-
Microplate reader capable of measuring fluorescence polarization or TR-FRET.
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction as described in Protocol 1, but using ATPγS instead of ATP. This results in the thiophosphorylation of the this compound.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding the Stop/Detection buffer.
-
For a TR-FRET assay, the buffer will contain a Europium-labeled streptavidin (donor) and a fluorescently-labeled anti-thiophosphate antibody (acceptor).
-
For an FP assay, the buffer will contain a fluorescently labeled streptavidin. The binding of the larger streptavidin molecule to the thiophosphorylated peptide results in a change in fluorescence polarization.[4][5]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the recommended time to allow for the binding of the detection reagents.
-
Measure the fluorescence signal using an appropriate plate reader.
-
-
Data Analysis:
-
Generate a standard curve to relate the fluorescence signal to the amount of phosphorylated product.
-
Determine the initial reaction velocities and plot them against the substrate concentration to calculate Km and Vmax as described in Protocol 1.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Representative Kinetic Parameters for a Serine/Threonine Kinase using the this compound Workflow
| Parameter | Value | Units |
| Km (this compound) | 15.2 ± 1.8 | µM |
| Vmax | 250.7 ± 10.5 | pmol/min/µg |
| kcat | 12.5 | s⁻¹ |
| kcat/Km | 8.2 x 10⁵ | M⁻¹s⁻¹ |
Note: These are example values and will vary depending on the specific kinase and assay conditions.
Conclusion
The this compound workflow provides a versatile and robust platform for the detailed kinetic characterization of serine/threonine kinases. The protocols described herein can be adapted for various detection methods and are suitable for both basic research and high-throughput drug screening applications. The ability to accurately determine key kinetic parameters such as Km and Vmax is essential for understanding enzyme function and for the development of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-Crosstide for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biotin-Crosstide in kinase assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and signaling pathway diagrams to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases phosphorylate it?
A1: this compound is a biotinylated synthetic peptide that serves as a substrate for several protein kinases. Its primary and most well-documented application is as a substrate for Akt (also known as Protein Kinase B or PKB)[1]. It may also be phosphorylated by other kinases, such as Rsk-2 (Ribosomal S6 Kinase 2). The biotin tag allows for affinity-based capture and detection of the phosphorylated peptide.
Q2: What is the recommended concentration of this compound to use in a kinase assay?
A2: The optimal concentration of this compound can vary depending on the specific kinase, the assay format, and the desired sensitivity. A common starting point is a final concentration of approximately 30 µM[1]. However, it is highly recommended to perform a substrate titration to determine the optimal concentration for your specific experimental conditions. This involves testing a range of this compound concentrations to find the one that yields the best signal-to-noise ratio without causing substrate inhibition.
Q3: How can I optimize the signal-to-noise ratio in my this compound kinase assay?
A3: Optimizing the signal-to-noise ratio is crucial for obtaining reliable data. Key parameters to consider include:
-
Enzyme Concentration: Titrate your kinase to find a concentration that gives a robust signal within the linear range of the assay.
-
ATP Concentration: The concentration of ATP should be near the Km of the kinase for ATP to ensure the assay is sensitive to inhibitors.
-
Incubation Time and Temperature: Optimize the reaction time and temperature to allow for sufficient product formation without excessive background signal.
-
Buffer Composition: Ensure the kinase buffer provides the optimal pH, ionic strength, and necessary cofactors (e.g., Mg2+) for your kinase of interest[1].
-
Blocking Agents: Use appropriate blocking agents, such as bovine serum albumin (BSA), in your buffers to minimize non-specific binding of the this compound or detection reagents.
Q4: What are common sources of background signal when using this compound?
A4: High background can be caused by several factors:
-
Non-specific binding: The biotinylated peptide or detection reagents may bind non-specifically to the assay plate or other components.
-
Endogenous biotin: Cell lysates can contain endogenous biotinylated proteins that can interfere with the assay.
-
Contaminating kinase activity: Impure enzyme preparations may contain other kinases that can phosphorylate the substrate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Non-specific binding of this compound to the assay plate. 2. Endogenous biotin in cell lysates. 3. Contaminating kinase activity in the enzyme preparation. 4. Sub-optimal blocking of the assay plate. | 1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. 2. Pre-clear cell lysates with streptavidin-coated beads before the kinase reaction. 3. Use a highly purified kinase preparation. Include a control with a specific inhibitor for the kinase of interest. 4. Test different blocking agents and optimize the blocking incubation time and temperature. |
| Low or No Signal | 1. Inactive kinase. 2. Sub-optimal this compound concentration. 3. Incorrect buffer composition (pH, cofactors). 4. Insufficient incubation time or sub-optimal temperature. 5. Problem with detection reagents (e.g., streptavidin conjugate, antibody). | 1. Verify the activity of the kinase using a known positive control substrate. 2. Perform a this compound titration to determine the optimal concentration. 3. Ensure the buffer composition is optimal for the specific kinase being assayed. 4. Optimize the incubation time and temperature for the kinase reaction. 5. Check the expiration dates and storage conditions of all detection reagents. Test their activity with a positive control. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Inconsistent incubation times or temperatures across the plate. 3. Edge effects on the microplate. 4. Reagents not mixed properly. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Ensure uniform temperature across the plate during incubation. Avoid stacking plates. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 4. Thoroughly mix all reagents before adding them to the assay plate. |
| False Positives/Negatives (in inhibitor screening) | 1. Compound interference with the detection system (e.g., fluorescence quenching). 2. Non-specific inhibition by compounds. 3. Compound insolubility. | 1. Run a counterscreen without the kinase to identify compounds that interfere with the detection signal. 2. Perform secondary assays to confirm the mechanism of inhibition. 3. Check the solubility of the compounds in the assay buffer. |
Data Presentation: Optimizing this compound Concentration
The following table provides a hypothetical example of data from a this compound titration experiment to determine the optimal substrate concentration for an Akt kinase assay. The goal is to identify a concentration that provides a high signal-to-background ratio and is within the linear range of the enzyme's activity.
| This compound (µM) | Raw Signal (RLU) | Background (RLU) | Signal - Background (RLU) | Signal-to-Background Ratio |
| 0 | 5,000 | 5,000 | 0 | 1.0 |
| 5 | 25,000 | 5,100 | 19,900 | 4.9 |
| 10 | 55,000 | 5,200 | 49,800 | 10.6 |
| 20 | 95,000 | 5,300 | 89,700 | 17.9 |
| 30 | 120,000 | 5,400 | 114,600 | 22.2 |
| 40 | 135,000 | 5,500 | 129,500 | 24.5 |
| 50 | 140,000 | 5,600 | 134,400 | 25.0 |
| 60 | 142,000 | 5,700 | 136,300 | 25.0 |
In this example, 30 µM this compound provides a strong signal and a high signal-to-background ratio, representing a good starting point for further assays. Concentrations above 40 µM show diminishing returns in signal increase, suggesting the enzyme is approaching saturation.
Experimental Protocols
Protocol 1: Standard Akt Kinase Assay using this compound
This protocol outlines a typical procedure for measuring the activity of Akt kinase using this compound as a substrate, followed by a streptavidin-based detection method.
Materials:
-
Active Akt kinase
-
This compound peptide
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
Stop solution (e.g., EDTA)
-
Streptavidin-coated microplate
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Detection reagent (e.g., Europium-labeled anti-phospho-substrate antibody)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound if performing an inhibition assay.
-
Kinase Reaction: a. To each well of a microplate, add 10 µL of Kinase Assay Buffer. b. Add 5 µL of active Akt kinase diluted in Kinase Assay Buffer. c. Add 5 µL of this compound diluted in Kinase Assay Buffer to a final concentration of 30 µM[1]. d. Add 5 µL of the test compound or vehicle control. e. Initiate the reaction by adding 10 µL of ATP solution (final concentration typically near the Km for the kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding 10 µL of stop solution.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 60 minutes at room temperature to allow the this compound to bind.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound reagents.
-
Detection: a. Add 50 µL of the detection reagent (e.g., Europium-labeled anti-phospho-substrate antibody) to each well. b. Incubate for 60 minutes at room temperature.
-
Final Wash: Wash the plate three times with Wash Buffer.
-
Read Plate: Add an appropriate enhancement solution if required by the detection system and read the plate on a compatible plate reader.
Mandatory Visualizations
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#34A853"]; Akt [label="Akt (PKB)", fillcolor="#4285F4"]; mTORC2 [label="mTORC2", fillcolor="#34A853"]; Downstream [label="Downstream\nEffectors", shape=ellipse, fillcolor="#5F6368"]; Crosstide [label="Crosstide\n(Substrate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pCrosstide [label="Phosphorylated\nCrosstide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#202124"]; PI3K -> PIP3 [label="Converts PIP2", fontsize=8, fontcolor="#202124"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [label="Recruits", fontsize=8, fontcolor="#202124"]; PIP3 -> Akt [label="Recruits", fontsize=8, fontcolor="#202124"]; PDK1 -> Akt [label="Phosphorylates\n(Thr308)", fontsize=8, fontcolor="#202124"]; mTORC2 -> Akt [label="Phosphorylates\n(Ser473)", fontsize=8, fontcolor="#202124"]; Akt -> Downstream [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; Akt -> pCrosstide [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; Crosstide -> Akt [style=invis];
// Invisible edges for alignment PDK1 -> mTORC2 [style=invis]; } .dot Caption: The PI3K/Akt signaling pathway leading to the phosphorylation of downstream targets, including Crosstide.
// Nodes GrowthFactors [label="Growth Factors", shape=ellipse, fillcolor="#4285F4"]; Ras [label="Ras", fillcolor="#EA4335"]; Raf [label="Raf", fillcolor="#EA4335"]; MEK [label="MEK", fillcolor="#EA4335"]; ERK [label="ERK", fillcolor="#EA4335"]; Rsk2 [label="Rsk2", fillcolor="#34A853"]; Downstream [label="Downstream\nTargets", shape=ellipse, fillcolor="#5F6368"]; Crosstide [label="Crosstide\n(Potential Substrate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pCrosstide [label="Phosphorylated\nCrosstide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GrowthFactors -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Rsk2 [label="Phosphorylates\n& Activates", fontsize=8, fontcolor="#202124"]; Rsk2 -> Downstream [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; Rsk2 -> pCrosstide [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; Crosstide -> Rsk2 [style=invis]; } .dot Caption: The Ras-ERK-Rsk2 signaling cascade, which may lead to the phosphorylation of Crosstide.
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853"]; ReagentPrep [label="Reagent\nPreparation", shape=component]; KinaseReaction [label="Kinase Reaction:\n- Kinase\n- this compound\n- ATP"]; Incubation [label="Incubation\n(e.g., 30°C, 60 min)"]; StopReaction [label="Stop Reaction\n(EDTA)"]; Capture [label="Capture on\nStreptavidin Plate"]; Wash1 [label="Wash"]; Detection [label="Add Detection\nReagent"]; Incubation2 [label="Incubation"]; Wash2 [label="Wash"]; Read [label="Read Plate"]; End [label="End", shape=ellipse, fillcolor="#EA4335"];
// Edges Start -> ReagentPrep; ReagentPrep -> KinaseReaction; KinaseReaction -> Incubation; Incubation -> StopReaction; StopReaction -> Capture; Capture -> Wash1; Wash1 -> Detection; Detection -> Incubation2; Incubation2 -> Wash2; Wash2 -> Read; Read -> End; } .dot Caption: A generalized workflow for a kinase assay using this compound and a plate-based detection method.
References
Preventing non-specific binding of Biotin-Crosstide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using Biotin-Crosstide in various experimental applications, with a primary focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide that is biotinylated for detection and capture. Its primary sequence, GRPRTSSFAEG, contains a consensus phosphorylation site for AMP-activated protein kinase (AMPK) and is also a substrate for other kinases such as PKB/Akt. It is commonly used in in vitro kinase assays to measure the activity of these enzymes.
Q2: What are the common causes of high background or non-specific binding in assays using this compound?
High background in assays with this compound can be attributed to several factors:
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Endogenous Biotin: Biological samples naturally contain biotin and biotinylated proteins, which can bind to streptavidin-coated surfaces, leading to false-positive signals.[1]
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Inadequate Blocking: Insufficient or improper blocking of the assay surface (e.g., microplate wells, beads) can lead to the non-specific adsorption of the biotinylated peptide or detection reagents.
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Hydrophobic and Ionic Interactions: The peptide or detection reagents may non-specifically interact with the assay surface or other proteins in the sample through hydrophobic or ionic forces.
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High Reagent Concentrations: Using excessive concentrations of this compound or the streptavidin conjugate can increase the likelihood of non-specific binding.[2][3]
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Contaminated Reagents: Buffers or other reagents contaminated with biotin or other interfering substances can contribute to high background.[4]
Q3: Which is better to use for detecting this compound: avidin or streptavidin?
Streptavidin is generally recommended over avidin for detecting this compound. Avidin is a glycoprotein with a high isoelectric point, which can lead to higher non-specific binding due to ionic interactions and interactions involving its carbohydrate moieties.[5] Streptavidin, being non-glycosylated and having a near-neutral pI, typically exhibits lower non-specific binding, resulting in a better signal-to-noise ratio.[5]
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
This is one of the most common issues and can obscure the specific signal from the kinase activity.
| Potential Cause | Troubleshooting Step | Recommendation |
| Endogenous Biotin | Perform a biotin blocking step. | Incubate the sample with an excess of free streptavidin to bind endogenous biotin, followed by an incubation with excess free biotin to saturate the remaining biotin-binding sites on the streptavidin.[6] |
| Inadequate Blocking | Optimize the blocking buffer. | Use a high-quality blocking agent such as Bovine Serum Albumin (BSA) at a concentration of 1-3%. Avoid using milk-based blockers as they can contain endogenous biotin.[5] Ensure the blocking step is performed for a sufficient duration (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Non-Specific Peptide Adsorption | Increase the ionic strength of buffers. | Adding NaCl to a final concentration of 150-500 mM in washing and binding buffers can help to disrupt non-specific ionic interactions.[7] |
| Include a non-ionic detergent. | Add Tween-20 or Triton X-100 (typically at 0.05-0.1%) to all wash buffers and antibody/reagent dilution buffers to reduce hydrophobic interactions.[8] | |
| Excess Reagent Concentration | Titrate this compound and streptavidin conjugate. | Perform a checkerboard titration to determine the optimal concentrations of both the biotinylated peptide and the streptavidin conjugate that provide the best signal-to-noise ratio.[2] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can compromise the integrity of your data.
| Potential Cause | Troubleshooting Step | Recommendation |
| Inadequate Washing | Increase the number and vigor of wash steps. | Ensure that unbound reagents are thoroughly removed by increasing the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer used. |
| Pipetting Inaccuracies | Verify pipette calibration and technique. | Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes. Pre-wetting pipette tips can improve accuracy. |
| Plate Edge Effects | Avoid using the outer wells of the microplate. | The outer wells of a microplate are more susceptible to evaporation, which can lead to increased reagent concentrations and higher background. If possible, fill the outer wells with buffer or PBS to create a humidity barrier. |
| Reagent Instability | Prepare fresh reagents. | Prepare working solutions of buffers, this compound, and enzymes fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[4] |
Quantitative Data Summary
The following tables provide typical concentration ranges for key components in a this compound kinase assay. Optimization within these ranges is recommended for specific experimental conditions.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | Fraction V or "ELISA-grade" BSA is recommended. Avoid BSA preparations that may contain biotin. |
| Casein | 0.1 - 0.5% (w/v) | Use highly purified casein to avoid biotin contamination.[5] |
| Commercial Blocking Buffers | Per manufacturer's instructions | Several proprietary blocking buffers are available that are optimized for biotin-streptavidin assays. |
Table 2: Typical Reagent Concentrations for an AMPK Kinase Assay
| Reagent | Typical Concentration Range | Notes |
| This compound | 10 - 200 µM | The optimal concentration will depend on the Km of the kinase for the substrate.[9] |
| ATP | 10 - 200 µM | Should be near the Km for ATP for the specific kinase to accurately assess inhibitor potency.[1] |
| MgCl2 | 5 - 10 mM | Essential cofactor for kinase activity. |
| AMPK (active enzyme) | 1 - 20 nM | The concentration should be optimized to ensure the reaction is in the linear range.[9] |
| Streptavidin-HRP/AP | 0.1 - 1 µg/mL | The dilution should be optimized to minimize background while providing a robust signal. |
Experimental Protocols
Protocol: In Vitro AMPK Kinase Assay with this compound
This protocol provides a general framework for measuring AMPK activity using this compound and a streptavidin-coated microplate for capture.
1. Plate Preparation: a. Coat a high-binding 96-well microplate with streptavidin (e.g., 10 µg/mL in PBS) overnight at 4°C. b. Wash the plate three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20). c. Block the plate with 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature. d. Wash the plate three times with 200 µL of Wash Buffer.
2. Kinase Reaction: a. Prepare a 2X Kinase Reaction Buffer (e.g., 80 mM HEPES, 160 mM NaCl, 1.6 mM DTT, 20 mM MgCl2, pH 7.4). b. In a separate reaction tube or plate, prepare the kinase reaction mixture. For a 25 µL final reaction volume:
- 12.5 µL of 2X Kinase Reaction Buffer
- 2.5 µL of 10X this compound (final concentration 100 µM)
- 2.5 µL of 10X ATP (final concentration 100 µM)
- X µL of active AMPK enzyme (final concentration ~5-10 nM)
- X µL of inhibitor or vehicle control
- Nuclease-free water to 25 µL c. Incubate the reaction mixture for 30-60 minutes at 30°C. d. Stop the reaction by adding 25 µL of Stop Buffer (e.g., 50 mM EDTA in PBS).
3. Capture and Detection: a. Transfer the stopped kinase reaction mixture (50 µL) to the blocked streptavidin-coated plate. b. Incubate for 1 hour at room temperature with gentle shaking to allow the biotinylated peptide to bind. c. Wash the plate five times with 200 µL of Wash Buffer. d. Add 100 µL of a primary antibody that specifically recognizes the phosphorylated Crosstide sequence, diluted in Blocking Buffer. Incubate for 1 hour at room temperature. e. Wash the plate five times with 200 µL of Wash Buffer. f. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in Blocking Buffer. Incubate for 1 hour at room temperature. g. Wash the plate five times with 200 µL of Wash Buffer. h. Add 100 µL of TMB substrate and incubate until sufficient color development. i. Stop the colorimetric reaction by adding 100 µL of 1M H2SO4. j. Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Simplified AMPK signaling pathway showing key upstream activators and downstream effects.
Caption: Troubleshooting workflow for high background in this compound assays.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Crosstide, biotin conjugate | 12-385 [merckmillipore.com]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Biotin-Crosstide experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Biotin-Crosstide in kinase activity assays. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases does it detect?
A1: this compound is a synthetic, biotinylated peptide that serves as a substrate for several protein kinases. It is primarily used to measure the activity of Akt (also known as Protein Kinase B), but can also be phosphorylated by other kinases such as MAPKAP Kinase-1 and p70 S6 Kinase.[1] The biotin tag allows for easy capture and detection of the phosphorylated peptide.
Q2: What is the general principle of a this compound kinase assay?
A2: The assay typically involves the following steps:
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Kinase Immunoprecipitation: The kinase of interest (e.g., Akt) is isolated from a cell lysate using a specific antibody immobilized on beads (e.g., Protein A/G agarose).
-
Kinase Reaction: The immunoprecipitated kinase is incubated with this compound and ATP. The kinase transfers the gamma-phosphate from ATP to a specific serine residue on the Crosstide peptide.
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Detection: The phosphorylated, biotinylated Crosstide is then detected. This can be done in various ways, such as using a phospho-specific antibody in an ELISA format, or by using radiolabeled ATP and capturing the biotinylated peptide on a streptavidin-coated membrane for scintillation counting.[1][2]
Q3: What are the most common causes of a poor signal-to-noise ratio in this assay?
A3: The most frequent issues leading to a low signal-to-noise ratio are high background and a weak or absent signal. High background can be caused by non-specific binding of antibodies or the this compound peptide, as well as the presence of endogenous biotin in the sample. A weak signal may result from low kinase activity, suboptimal reagent concentrations, or issues with the detection step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments.
Issue 1: High Background
High background can obscure the specific signal from your kinase of interest. Below are common causes and their solutions.
| Potential Cause | Recommended Solution |
| Non-specific binding of primary or secondary antibodies | Optimize antibody concentrations by performing a titration. Reduce the concentration of the problematic antibody.[3] |
| Insufficient blocking | Increase the concentration of your blocking agent (e.g., BSA or non-fat dry milk) to 3-5%. Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[3] |
| Endogenous biotin in cell lysates | If using a streptavidin-based detection method, block for endogenous biotin using an avidin/biotin blocking kit prior to adding streptavidin conjugates.[4] |
| Contaminated reagents | Prepare fresh buffers and reagent solutions. Ensure that your BSA is not a source of biotin; use IHC-grade BSA.[4] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations. Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce non-specific interactions.[3] |
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors related to the enzyme, substrates, or detection method.
| Potential Cause | Recommended Solution |
| Low kinase activity in the sample | Ensure that the cells were appropriately stimulated to activate the kinase of interest. Prepare fresh cell lysates and consider using phosphatase inhibitors in your lysis buffer.[1] |
| Suboptimal reagent concentrations | Titrate the concentrations of this compound and ATP to find the optimal conditions for your specific kinase and assay format. |
| Degraded enzyme or reagents | Use freshly prepared or properly stored aliquots of kinase, ATP, and this compound. Avoid repeated freeze-thaw cycles. |
| Inefficient immunoprecipitation | Confirm that your antibody is effectively pulling down the target kinase by running a Western blot on the immunoprecipitated sample. Ensure proper bead handling and washing. |
| Detection step issues | Verify the activity of your detection reagents (e.g., enzyme conjugates, substrates). If using a phospho-specific antibody, ensure it recognizes the phosphorylated Crosstide sequence. |
Experimental Protocols
Sample Protocol: Akt Kinase Assay using Immunoprecipitation and this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Cell lysate containing active Akt
-
Anti-Akt antibody
-
Protein A/G agarose beads
-
This compound peptide
-
ATP
-
Kinase Assay Buffer (e.g., 20mM MOPS, pH 7.2, 25mM β-glycerol phosphate, 5mM EGTA, 1mM sodium orthovanadate, 1mM DTT)[1]
-
Lysis Buffer (e.g., 50mM Tris-HCl pH 7.5, 0.1% Triton X-100, 1mM EDTA, 1mM EGTA, 50mM NaF, 10mM sodium β-glycerophosphate, 5mM sodium pyrophosphate, 1mM activated sodium orthovanadate, 0.1% 2-mercaptoethanol)[1]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Streptavidin-coated plates (for ELISA-based detection)
-
Phospho-GSK-3 (Ser21/9) antibody (as a positive control for Akt activity if using a different substrate) or a phospho-specific antibody for Crosstide.[5]
-
HRP-conjugated secondary antibody
-
TMB substrate
Procedure:
-
Immunoprecipitation:
-
Incubate 2-4 µg of anti-Akt antibody with 20-30 µL of Protein A/G agarose bead slurry in lysis buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the antibody-bead complex twice with lysis buffer.
-
Add 200-500 µg of cell lysate to the antibody-bead complex and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the immunoprecipitated complex three times with lysis buffer and then twice with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the washed bead complex in 40 µL of Kinase Assay Buffer.
-
Add 10 µL of a solution containing this compound (final concentration ~20-30 µM) and ATP (final concentration ~100-200 µM).
-
Incubate the reaction at 30°C for 30 minutes with occasional mixing.
-
To stop the reaction, centrifuge the beads and collect the supernatant containing the phosphorylated this compound.
-
-
Detection (ELISA-based):
-
Coat a streptavidin plate with the supernatant from the kinase reaction and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Block the plate with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate with a phospho-specific antibody that recognizes the phosphorylated Crosstide sequence for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Visualizations
Caption: Simplified Akt signaling pathway.
Caption: this compound kinase assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. media.cellsignal.com [media.cellsignal.com]
Addressing variability in Biotin-Crosstide phosphorylation results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Biotin-Crosstide phosphorylation results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which kinase is it a substrate?
A1: this compound is a synthetic, biotinylated peptide that serves as a substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The peptide sequence is derived from glycogen synthase kinase-3β (GSK-3β), a downstream target of Akt.[1] The N-terminal biotin tag facilitates detection and purification.[1]
Q2: What is the general principle of a this compound phosphorylation assay?
A2: The assay measures the activity of a kinase (e.g., Akt) by quantifying the amount of phosphate transferred from ATP to the this compound substrate. A common format is an ELISA-style or filter-binding assay where the biotinylated crosstide is captured on a streptavidin-coated plate or membrane. The phosphorylated crosstide is then detected using a specific antibody that recognizes the phosphorylated form of the peptide, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) for signal generation.
Q3: What are the critical reagents in this assay?
A3: The critical reagents include:
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Kinase: Highly purified and active kinase (e.g., recombinant Akt).
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This compound: The substrate peptide.
-
ATP: Adenosine triphosphate as the phosphate donor.
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Kinase Reaction Buffer: Contains buffering agents (e.g., HEPES, MOPS), salts (e.g., MgCl2), and stabilizers (e.g., DTT).[2][3]
-
Detection Reagents: A phospho-specific primary antibody, an HRP-conjugated secondary antibody, or HRP-conjugated streptavidin.[4]
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Substrate for HRP: Such as TMB (3,3',5,5'-tetramethylbenzidine).[5][6]
-
Stop Solution: Typically an acid like sulfuric acid (H2SO4) or hydrochloric acid (HCl) to stop the enzymatic reaction of HRP.[5]
Q4: How does Akt phosphorylate GSK-3β (and by extension, Crosstide)?
A4: In the cellular signaling pathway, growth factors activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K generates PIP3, which recruits both Akt and its activating kinase PDK1 to the plasma membrane.[7][8][9] Akt is then fully activated by phosphorylation.[7][8][9] Activated Akt phosphorylates various downstream targets, including GSK-3β, at an inhibitory serine residue (Ser9 for GSK-3β, which corresponds to the phosphorylation site in the Crosstide peptide).[9][10]
Figure 1. Simplified Akt/GSK-3β signaling pathway.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from kinase activity, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., from 1 hour to 2 hours) or try a different blocking agent (e.g., 1-3% BSA or non-fat dry milk). |
| Inadequate Washing | Increase the number of wash steps (from 3 to 5) and the volume of wash buffer. Ensure complete aspiration of buffer between washes. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody concentrations. A common starting dilution for Streptavidin-HRP is 1:10,000, but this may need to be optimized (e.g., to 1:20,000 or higher).[4] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that pipette tips are changed between reagents. |
| Excessive TMB Incubation | Reduce the TMB substrate incubation time. Monitor color development and stop the reaction before the negative control wells turn significantly blue.[5] |
| Non-specific Binding of Streptavidin-HRP | Add a detergent like Tween-20 (0.05%) to your wash and antibody dilution buffers to reduce non-specific binding. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more steps of the kinase reaction or the detection process.
| Potential Cause | Recommended Solution |
| Inactive Kinase | Ensure the kinase is properly stored and handled. Test kinase activity with a known positive control substrate. |
| Suboptimal ATP Concentration | ATP concentration is critical. A typical starting point is the Km of the kinase for ATP, often in the range of 10-200 µM.[11][12] If the Km is unknown, test a range of ATP concentrations (e.g., 1 µM to 1 mM).[13] |
| Insufficient Incubation Time/Temperature | Optimize the kinase reaction time (e.g., 30-60 minutes) and temperature (typically 30°C or 37°C).[2] |
| Antibody Concentration Too Low | Titrate the primary and/or secondary antibody to find the optimal concentration. |
| Degraded TMB Substrate | TMB is light-sensitive.[14] Store it in the dark at 2-8°C and use a fresh aliquot for each experiment. |
| Incorrect Order of Reagent Addition | Follow the protocol carefully. Ensure the kinase reaction is initiated by adding the ATP/substrate mix and is properly stopped before detection. |
| Problem with Stop Solution | Ensure the stop solution is added to all wells. The color should change from blue to yellow. If not, the stop solution may be degraded. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each addition. When adding reagents, ensure the tip is below the surface of the liquid in the well to avoid splashing. |
| Inconsistent Incubation Times | Add reagents to all wells in the same order and at a consistent pace. Use a multichannel pipette for simultaneous addition to multiple wells. |
| Edge Effects | Evaporation can occur in the outer wells of a microplate. To mitigate this, fill the outer wells with buffer or water and do not use them for experimental samples. |
| Incomplete Mixing | Gently tap the plate after adding each reagent to ensure thorough mixing. Avoid creating bubbles. |
| Temperature Gradients Across the Plate | Ensure the plate is incubated on a flat surface in a temperature-controlled incubator to avoid uneven heating. |
Experimental Protocols & Data
General Experimental Workflow
The following diagram outlines a typical workflow for a this compound phosphorylation assay using a streptavidin-coated plate.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Streptavidin (HRP) (ab7403) | Abcam [abcam.com]
- 5. abbexa.com [abbexa.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. interchim.fr [interchim.fr]
Best practices for handling and storing Biotin-Crosstide.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Biotin-Crosstide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a biotinylated synthetic peptide derived from glycogen synthase kinase-3β (GSK-3β). It serves as a substrate for several protein kinases, most notably Akt/PKB (Protein Kinase B). It is also recognized by MAPKAP kinase-1 and p70S6K. Its primary application is in kinase assays to measure the activity of these enzymes.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions. Adherence to these guidelines will ensure the integrity of the peptide for your experiments.
Q3: How should I handle this compound safely in the laboratory?
Safe handling of this compound is crucial to ensure personal safety and maintain the integrity of the product. Always consult the Safety Data Sheet (SDS) for complete safety information.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (compliant with standard BS EN 374:2003), and safety goggles.
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid inhaling dust or aerosols and prevent contact with eyes, skin, and clothing.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Q4: How should I prepare stock solutions of this compound?
To prepare a stock solution, reconstitute the lyophilized powder in a suitable solvent, such as sterile, nuclease-free water or an appropriate buffer. For example, you can dilute the stock to 100µM for use in kinase assays.[4] Once in solution, it is critical to store it at -80°C for long-term stability.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage (Lyophilized Powder) | -20°C for up to 3 years. Keep away from moisture. | [1] |
| Storage (In Solvent) | -80°C for up to 1 year. | [1] |
| Shipping Condition | Shipped with blue ice or at ambient temperature. | [1] |
| Typical Kinase Assay Concentration | ~30 µM | [4] |
| ATP Concentration in Kinase Assays | 200 µM - 500 µM | [4][5] |
| Magnesium Chloride in Kinase Assays | 2.5 mM - 75 mM | [4][5] |
Experimental Protocols
In Vitro Kinase Assay Using this compound
This protocol outlines a general procedure for measuring the activity of a kinase, such as Akt/PKB, using this compound as a substrate.
Materials:
-
This compound
-
Purified active kinase (e.g., Akt/PKB)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol.[4]
-
Magnesium/ATP cocktail: 500 µM ATP and 75 mM magnesium chloride in ADB.[4]
-
[γ-³²P]ATP (for radiometric detection)
-
Streptavidin-coated plates or beads
-
Wash buffers
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Magnesium/ATP cocktail. If using radiometric detection, dilute [γ-³²P]ATP in the Magnesium/ATP cocktail.
-
Set up Kinase Reaction: In a microcentrifuge tube, combine the assay dilution buffer, the purified kinase, and this compound (to a final concentration of approximately 30 µM).
-
Initiate Reaction: Start the phosphorylation reaction by adding the Magnesium/[γ-³²P]ATP cocktail to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a streptavidin-coated membrane or into a well of a streptavidin-coated plate.
-
Capture Biotinylated Peptide: Allow the this compound to bind to the streptavidin support.
-
Wash: Wash the membrane/plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated ³²P using a scintillation counter or autoradiography. The signal intensity is proportional to the kinase activity.
Troubleshooting Guide
Issue 1: Low or No Kinase Activity Detected
-
Possible Cause: Inactive kinase enzyme.
-
Solution: Ensure the kinase is stored correctly and has not undergone multiple freeze-thaw cycles. Test the kinase activity with a known positive control substrate.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the concentrations of ATP, magnesium, and this compound. Titrate the amount of kinase used in the assay. Ensure the assay buffer pH is optimal for the kinase.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure the peptide has been stored correctly at -20°C (powder) or -80°C (in solution). Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: High Background Signal
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number of wash steps and the volume of wash buffer to ensure complete removal of unincorporated labeled ATP.
-
-
Possible Cause: Non-specific binding of ATP to the streptavidin support.
-
Solution: Include a blocking step (e.g., with a generic protein like BSA) before adding the reaction mixture to the streptavidin support.
-
-
Possible Cause: Contaminating kinase activity in the sample.
-
Solution: If using cell lysates, consider using specific kinase inhibitors to block the activity of other kinases that might phosphorylate Crosstide.
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Pipetting errors or inaccurate reagent concentrations.
-
Solution: Calibrate pipettes regularly. Prepare master mixes of reagents to minimize variability between wells.
-
-
Possible Cause: Variability in incubation times or temperatures.
-
Solution: Use a calibrated incubator or water bath. Ensure all samples are incubated for the exact same amount of time.
-
-
Possible Cause: Biotin interference from sample components.
-
Solution: If using biological samples, be aware that free biotin can interfere with the binding of this compound to streptavidin. Consider methods to deplete free biotin from the sample if high concentrations are suspected.
-
Visualizations
Caption: AMPK Signaling Pathway Activation and Downstream Effects.
Caption: Troubleshooting Workflow for this compound Kinase Assays.
References
Validation & Comparative
Validating Biotin-Crosstide as a Specific Substrate for MSK1: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific and reliable substrate is paramount for accurate kinase activity assessment. This guide provides an objective comparison of Biotin-Crosstide as a substrate for Mitogen- and Stress-Activated Kinase 1 (MSK1), supported by experimental data and detailed protocols.
Introduction to MSK1 and Substrate Specificity
Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear serine/threonine kinase that plays a crucial role in the cellular response to a wide array of extracellular signals, including growth factors and stress stimuli. MSK1 is activated downstream of the ERK1/2 and p38 MAPK signaling pathways and is involved in the regulation of gene expression through the phosphorylation of various substrates, most notably the transcription factors CREB (cAMP response element-binding protein) and ATF1 (Activating Transcription Factor 1), as well as histone H3.[1][2] Given its central role in cellular signaling, the accurate measurement of MSK1 activity is critical for understanding its function and for the development of targeted therapeutics.
The choice of substrate is a key determinant of the specificity and reliability of any kinase assay. An ideal substrate should be efficiently and specifically phosphorylated by the kinase of interest, exhibiting favorable kinetic parameters (low Km and high Vmax).
This compound: A Substrate for MSK1
Crosstide, with the amino acid sequence GRPRTSSFAEG, has been established as an effective peptide substrate for MSK1 in vitro.[3][4] The biotinylated version, this compound, offers the advantage of facilitating non-radioactive assay formats through avidin-biotin capture and detection technologies. This guide evaluates the validity of this compound as a specific substrate for MSK1 by comparing its performance with other known MSK1 substrates.
Comparative Analysis of MSK1 Substrates
The following table summarizes the key characteristics and kinetic parameters of this compound and other commonly used substrates for MSK1.
| Substrate | Sequence | Modification | Reported Km for MSK1 | Key Features & Considerations |
| This compound | Biotin-GRPRTSSFAEG | N-terminal Biotinylation | Not explicitly reported, but unmodified Crosstide has a Km of 2-3 µM[3] | Enables versatile non-radioactive assay formats (e.g., TR-FRET, AlphaScreen, ELISA). The biotin tag may slightly alter kinetic parameters compared to the unmodified peptide. |
| Crosstide | GRPRTSSFAEG | Unmodified | 2-3 µM[3] | Well-established substrate for radioactive assays. Provides a baseline for comparison with modified versions. |
| CREBtide | CKRREILSRRPSYRK[5] | Unmodified or Fluorescently Labeled | MSK1 has a significantly lower Km for CREB protein compared to other kinases like PKA and MAPKAP-K1.[3][6] | Derived from the natural substrate CREB, offering high physiological relevance. The longer sequence may enhance specificity. |
| RSK-sub peptide | KRRRLSSLRA | Unmodified | Not specifically reported for MSK1, used in some commercial MSK1 assay kits.[7] | A substrate peptide also recognized by the related RSK kinases. Potential for cross-reactivity should be considered. |
| Histone H3 (full-length or peptide) | (e.g., ARTKQTARKSTGGKAPRKQLA) | Unmodified | Not typically determined for peptide fragments in the same manner as short synthetic substrates. | A natural, physiological substrate of MSK1. Using the full-length protein can provide a more biologically relevant context but may be less amenable to high-throughput screening. |
Experimental Protocols
Detailed methodologies for validating and utilizing this compound in MSK1 kinase assays are provided below. These protocols can be adapted for comparative studies with other substrates.
In Vitro Radioactive Kinase Assay
This protocol is a standard method to determine the kinetic parameters of a kinase for a given substrate.
Materials:
-
Active MSK1 enzyme
-
This compound and other peptide substrates
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, active MSK1 enzyme, and varying concentrations of the peptide substrate (e.g., this compound).
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP to a final concentration around the Km of MSK1 for ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the initial reaction velocities at each substrate concentration and calculate Km and Vmax values using Michaelis-Menten kinetics.
Non-Radioactive TR-FRET Kinase Assay (e.g., LANCE® Ultra)
This protocol offers a high-throughput, non-radioactive alternative for measuring MSK1 activity.
Materials:
-
Active MSK1 enzyme
-
This compound
-
ULight™-labeled anti-phospho-serine/threonine antibody
-
Europium-labeled streptavidin (Eu-SA)
-
Kinase Assay Buffer
-
ATP
-
Stop solution (e.g., EDTA)
-
TR-FRET compatible microplate reader
Procedure:
-
In a microplate, add the active MSK1 enzyme to the Kinase Assay Buffer.
-
Add this compound and ATP to initiate the kinase reaction.
-
Incubate at room temperature for the desired period.
-
Stop the reaction by adding the stop solution containing EDTA, Eu-SA, and the ULight™-labeled antibody.
-
Incubate to allow for binding and the development of the TR-FRET signal.
-
Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor (Europium) and acceptor (ULight™) wavelengths.
-
The TR-FRET ratio (acceptor/donor emission) is proportional to the amount of phosphorylated this compound.
Visualizing Key Pathways and Workflows
To further clarify the context and application of this compound, the following diagrams illustrate the MSK1 signaling pathway and a typical experimental workflow.
References
- 1. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
- 2. Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. MSK1 and MSK2 Are Required for the Mitogen- and Stress-Induced Phosphorylation of CREB and ATF1 in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Mitogen- and stress-activated protein kinase-1 (MSK1) is directly activated by MAPK and SAPK2/p38, and may mediate activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
A Comparative Guide to Biotin-Crosstide and Other Commercial Akt Substrates for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Biotin-Crosstide with other commercially available peptide substrates for quantifying the activity of the serine/threonine kinase Akt (also known as Protein Kinase B). The selection of an appropriate substrate is critical for the accuracy and reliability of kinase assays in basic research and drug discovery. This document outlines the performance characteristics, experimental protocols, and underlying signaling pathways to aid in your selection process.
Introduction to Akt and its Substrates
Akt is a central node in cellular signaling pathways, regulating essential processes such as cell growth, proliferation, survival, and metabolism. The dysregulation of the PI3K/Akt pathway is a hallmark of numerous diseases, including cancer and diabetes, making Akt a prominent target for therapeutic intervention.
The activity of Akt is typically measured through in vitro kinase assays that quantify the transfer of a phosphate group from ATP to a specific substrate. Synthetic peptides that mimic the phosphorylation motif of natural Akt substrates are widely used for this purpose. An ideal synthetic substrate should exhibit high specificity and affinity for Akt, enabling sensitive and accurate measurement of its enzymatic activity.
This guide focuses on a comparative analysis of three commercially available Akt substrates:
-
This compound: A biotinylated synthetic peptide derived from the sequence of glycogen synthase kinase 3 (GSK-3), a well-established physiological substrate of Akt. The biotin tag facilitates downstream detection and capture.
-
GSK-3 Peptide (CKRPRAASFAE): A non-biotinylated synthetic peptide also derived from the N-terminus of GSK-3.
-
Akt/SGK Substrate Peptide (RPRAATF): A synthetic peptide designed for specificity towards Akt and the closely related serum- and glucocorticoid-induced kinase (SGK).
Performance Comparison
| Feature | This compound | GSK-3 Peptide (CKRPRAASFAE) | Akt/SGK Substrate Peptide (RPRAATF) |
| Sequence | Biotin-GRPRTSSFAEG | CKRPRAASFAE | RPRAATF |
| Origin | Glycogen Synthase Kinase 3 (GSK-3) | Glycogen Synthase Kinase 3 (GSK-3) | Optimized Synthetic Peptide |
| Modification | N-terminal Biotinylation | None | None |
| Km (for Akt) | Not reported in public literature. However, it is suggested to have a lower Km (higher affinity) than some other Akt substrate peptides.[1] | Not reported in public literature. | Not reported in public literature. |
| Vmax (for Akt) | Not reported in public literature. An initial velocity of 16 pmol phosphate/min/µg for GST-AKT2 has been noted.[2] | Not reported in public literature. | Not reported in public literature. |
| Specificity | Substrate for Akt/PKB, MAPKAP kinase-1, and p70S6K.[3] Shows similar selectivity towards PKBα, PKBβ, and PKBγ isoforms.[3][4] | Routinely evaluated as a substrate for Akt1/PKB and SGK active enzymes. | Shown to be a specific substrate for Akt in crude cell extracts.[5] Not phosphorylated by p70 S6 kinase or MAP kinase-activated protein (MAPKAP) kinase-1. |
| Primary Assay Formats | Radioactive ([³²P]-ATP), Luminescent (e.g., ADP-Glo), Colorimetric (ELISA), Fluorescence-based. The biotin tag is particularly useful for non-radioactive, capture-based assays. | Radioactive ([³²P]-ATP), Luminescent (e.g., ADP-Glo). | Radioactive ([³²P]-ATP). |
| Advantages | Biotin tag allows for easy separation and detection in various assay formats. Reported to have fast phosphorylation kinetics.[1] | Well-established and widely used in radioactive kinase assays. | High specificity for Akt in complex mixtures like cell lysates.[5] |
| Disadvantages | Potential for phosphorylation by other kinases like MAPKAP kinase-1 and p70S6K.[3] | Requires methods for separating the phosphorylated peptide from unreacted ATP (e.g., phosphocellulose paper). | Less commonly cited in recent literature compared to GSK-3 derived peptides. |
Experimental Protocols
The following are generalized protocols for performing an in vitro Akt kinase assay using a peptide substrate. Specific details may need to be optimized based on the source of the active Akt enzyme, the specific substrate used, and the detection method.
Radioactive Kinase Assay (using [γ-³²P]-ATP)
This is a traditional and highly sensitive method for measuring kinase activity.
Materials:
-
Active Akt enzyme
-
Peptide substrate (this compound, GSK-3 Peptide, or Akt/SGK Substrate Peptide)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution (10 mM)
-
[γ-³²P]-ATP (10 μCi/μL)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the desired concentration of the peptide substrate (typically in the range of 50-200 µM), and the active Akt enzyme.
-
Initiate the Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]-ATP to a final concentration of approximately 100-200 µM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times with 1% phosphoric acid for 5-10 minutes each to remove unincorporated [γ-³²P]-ATP.
-
Detection: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Luminescent Kinase Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Active Akt enzyme
-
Peptide substrate
-
Kinase Assay Buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Set up the Kinase Reaction: In a white, opaque 96-well plate, set up the kinase reaction as described in the radioactive assay protocol, but without the [γ-³²P]-ATP.
-
Incubation: Incubate the plate at 30°C for the desired time.
-
Terminate the Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.
Visualizations
Akt Signaling Pathway
The diagram below illustrates a simplified PI3K/Akt signaling pathway, highlighting the activation of Akt and its subsequent phosphorylation of downstream substrates like GSK-3.
Caption: Simplified PI3K/Akt signaling pathway leading to the phosphorylation of downstream targets.
Experimental Workflow for Comparing Akt Substrates
The following diagram outlines a typical workflow for comparing the performance of different Akt substrates.
Caption: A generalized workflow for the kinetic comparison of different Akt peptide substrates.
Conclusion
The choice of a suitable Akt substrate is dependent on the specific requirements of the experiment, including the desired assay format, the need for specificity, and the available detection instrumentation.
-
This compound offers versatility due to its biotin tag, making it amenable to a wide range of non-radioactive assay formats that are often preferred in high-throughput screening environments.
-
The GSK-3 Peptide is a well-validated and cost-effective option, particularly for traditional radioactive assays.
-
The Akt/SGK Substrate Peptide may be the preferred choice when high specificity for Akt is required, especially when working with complex biological samples like cell lysates.
For a definitive selection, it is recommended that researchers perform a pilot experiment to compare the performance of these substrates under their specific assay conditions. This will ensure the selection of the most appropriate tool for generating reliable and reproducible data in the study of Akt kinase activity.
References
Biotin-Crosstide: A Comparative Guide to its Cross-reactivity with AGC Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Biotin-Crosstide, a widely used peptide substrate for Akt (Protein Kinase B), with other members of the AGC kinase family. Understanding the substrate specificity of this compound is crucial for the accurate interpretation of in vitro kinase assay results and for the development of selective kinase inhibitors. This document summarizes available data on its cross-reactivity, offers detailed experimental protocols for assessing kinase activity, and provides visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Cross-reactivity of this compound with AGC Kinases
This compound is primarily designed as a substrate for Akt, a key node in cellular signaling pathways. However, studies have indicated that it can be phosphorylated by other kinases within the AGC family. The following table summarizes the known cross-reactivity based on available literature. It is important to note that direct quantitative comparative data across a standardized panel of AGC kinases is limited. The information presented here is largely qualitative, indicating whether a kinase has been shown to phosphorylate Crosstide.
| Kinase | Kinase Family | Known to Phosphorylate Crosstide | Reference |
| Akt1 (PKBα) | AGC | Yes (Primary Target) | [1][2] |
| PKA | AGC | Yes | [2] |
| PKC | AGC | Potential* | - |
| SGK | AGC | Yes | [2] |
| RSK | AGC | Yes | - |
| MAPKAP-K1 | CAMK | Yes | [2] |
| p70S6K | AGC | Yes | [2] |
Mandatory Visualization
Signaling Pathway: PI3K/Akt Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Akt, the primary target of this compound, is a central kinase in this pathway.
Caption: PI3K/Akt Signaling Pathway.
Experimental Workflow: Kinase Cross-reactivity Assay
This diagram outlines a general workflow for assessing the cross-reactivity of this compound with a panel of AGC kinases using a radioactivity-based filter-binding assay.
Caption: Workflow for Kinase Cross-reactivity Assay.
Experimental Protocols
This section provides a detailed methodology for a radioactivity-based kinase assay to determine the activity of various AGC kinases towards this compound.
Objective: To quantify and compare the phosphorylation of this compound by a panel of AGC kinases.
Materials:
-
This compound peptide
-
Purified, active AGC kinases (e.g., Akt1, PKA, PKC, SGK, RSK)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Reaction Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT
-
ATP Solution (10X): 1 mM ATP in sterile water
-
Stop Solution: 75 mM Orthophosphoric Acid
-
P81 Phosphocellulose filter paper
-
Wash Buffer: 0.75% Orthophosphoric Acid
-
Scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator/water bath (30°C)
-
Scintillation counter
Experimental Procedure:
-
Prepare Kinase Dilutions: Dilute each AGC kinase to a working concentration in 1X Kinase Reaction Buffer. The optimal concentration for each kinase should be determined empirically to ensure the reaction remains in the linear range.
-
Set up Kinase Reactions: In a microcentrifuge tube, prepare the following reaction mixture on ice. Prepare a master mix without the kinase for consistency.
| Component | Volume | Final Concentration |
| 5X Kinase Reaction Buffer | 5 µL | 1X |
| This compound (1 mM stock) | 2.5 µL | 100 µM |
| Diluted Kinase | 5 µL | Varies |
| Sterile Water | 10 µL | - |
| Total Volume (pre-ATP) | 22.5 µL |
-
Initiate the Reaction: To start the phosphorylation reaction, add 2.5 µL of a 1:100 dilution of [γ-³²P]ATP in 10X ATP solution to each tube. The final ATP concentration will be 100 µM.
-
Incubation: Gently mix and incubate the reactions at 30°C for a predetermined time (e.g., 10, 20, or 30 minutes). The incubation time should be within the linear range of the assay for each kinase.
-
Stop the Reaction: Terminate the reaction by adding 25 µL of Stop Solution (75 mM phosphoric acid).
-
Filter Binding: Spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose filter paper square. Allow the liquid to absorb completely.
-
Washing: Wash the filter papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to air dry the filters.
-
Quantification: Place each dried filter paper into a scintillation vial, add an appropriate volume of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Controls:
-
No Kinase Control: A reaction mixture containing all components except the kinase to determine background radiation.
-
No Substrate Control: A reaction mixture without this compound to check for kinase autophosphorylation.
-
-
Data Analysis: Subtract the background counts (from the no kinase control) from the counts of each kinase reaction. Compare the counts per minute (CPM) for each kinase to determine the relative phosphorylation of this compound. For a more quantitative comparison, convert CPM to pmol of phosphate incorporated per minute per mg of kinase, if the specific activity of the [γ-³²P]ATP and the kinase concentration are known.
Conclusion
This compound is a valuable tool for assessing the activity of Akt. However, researchers should be aware of its potential for cross-reactivity with other AGC kinases, including PKA, SGK, p70S6K, and RSK.[2] When using this compound in screening assays for Akt inhibitors, it is crucial to perform counter-screens with other related kinases to ensure the selectivity of lead compounds. The provided experimental protocol offers a robust method for evaluating the cross-reactivity of this compound in a laboratory setting. Further quantitative profiling using standardized kinase panels would provide a more definitive understanding of its substrate specificity.
References
A Comparative Analysis of Biotin-Crosstide and Non-Biotinylated Crosstide for Cellular Signaling Research
For researchers, scientists, and drug development professionals, the choice between biotinylated and non-biotinylated peptides is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of Biotin-Crosstide and its non-biotinylated counterpart, focusing on their performance in the context of cellular signaling, particularly the AMP-activated protein kinase (AMPK) pathway. This analysis is supported by a summary of their biochemical properties and detailed experimental protocols for their evaluation.
Crosstide, a synthetic peptide with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly, is a well-recognized substrate for Akt (Protein Kinase B) and other kinases such as MAPKAP kinase-1 and p70S6K. Its utility in kinase assays is well-established. The biotinylated version, this compound, incorporates a biotin molecule, typically at the N-terminus, which allows for versatile applications in detection and purification. This guide will delve into the functional implications of this modification.
Performance Comparison: this compound vs. Non-Biotinylated Crosstide
The primary distinction between this compound and non-biotinylated Crosstide lies in their application and potential for cellular uptake. While their intrinsic enzymatic activity as a kinase substrate is reported to be similar, the addition of a biotin tag introduces significant advantages for specific experimental designs, particularly those involving cell-based assays and in vivo studies.
| Feature | This compound | Non-Biotinylated Crosstide | Key Considerations for Researchers |
| In Vitro Kinase Activity | Reported to have similar enzymatic activity to the non-biotinylated form. | Standard substrate for in vitro kinase assays. | For purely enzymatic assays measuring kinase activity in a cell-free system, both forms are expected to perform comparably. |
| Cellular Uptake | Potentially enhanced cellular uptake. Biotinylation can facilitate the transport of peptides across the cell membrane, although the exact mechanism can vary.[1][2] | Standard cellular permeability for a peptide of its size and composition. | For experiments requiring the peptide to act on intracellular targets, this compound may offer superior performance due to potentially increased bioavailability within the cell. |
| Detection & Purification | Easily detected and purified using avidin or streptavidin-based affinity methods (e.g., Western blot, ELISA, pull-down assays). | Requires specific antibodies for detection and more complex purification protocols. | This compound offers significant advantages in terms of ease of detection and isolation from complex biological samples. |
| In Vivo Applications | The biotin tag may influence pharmacokinetics and biodistribution. | Represents the unmodified peptide for in vivo studies. | The choice depends on the specific research question. Biotinylation can be used for tracking and targeting, but its effect on the peptide's in vivo behavior must be considered. |
The AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. Its activation triggers a cascade of events aimed at restoring energy balance by inhibiting anabolic processes and stimulating catabolic pathways. Key downstream effectors of AMPK include the transcription factor CREB (cAMP response element-binding protein) and the coactivator TORC2 (Transducer of Regulated CREB activity 2).
Experimental Workflow for Comparative Analysis
A robust comparison of this compound and non-biotinylated Crosstide requires a series of well-defined experiments to assess their cellular uptake and biological activity.
Logical Relationship of Effects
The differential effects of this compound and non-biotinylated Crosstide can be logically mapped to understand their impact on experimental outcomes.
Experimental Protocols
Cellular Uptake Assay for Biotinylated Peptides
Objective: To quantify the amount of this compound internalized by cells compared to a non-biotinylated control.
Materials:
-
HEK293 or other suitable cell line
-
This compound and non-biotinylated Crosstide
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with varying concentrations of this compound or non-biotinylated Crosstide in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C. Include a vehicle-only control.
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide.
-
For this compound treated cells, incubate with a streptavidin-conjugated fluorophore in the dark for 30 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution and analyze the fluorescence intensity.
-
For fluorescence microscopy, fix the cells with 4% paraformaldehyde, mount on slides, and visualize.
In-Cell AMPK Activation Assay
Objective: To measure the activation of AMPK in response to treatment with this compound and non-biotinylated Crosstide.
Materials:
-
Cell line expressing AMPK (e.g., HepG2)
-
This compound and non-biotinylated Crosstide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα
-
Western blot reagents and equipment
Protocol:
-
Plate cells and treat with this compound, non-biotinylated Crosstide, or vehicle control for a specified time (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
Analysis of Downstream Signaling: CREB Phosphorylation and TORC2 Activity
Objective: To assess the downstream effects of AMPK activation by measuring the phosphorylation of CREB and the activity of TORC2.
A. CREB Phosphorylation (Western Blot):
-
Follow the same Western blot protocol as for AMPK activation, using primary antibodies against phospho-CREB (Ser133) and total CREB.
B. TORC2 Activity (Indirect Assessment):
-
TORC2 activity can be indirectly assessed by examining its subcellular localization. Activated AMPK phosphorylates and inactivates SIK2, a kinase that phosphorylates TORC2, leading to its cytoplasmic sequestration. Inhibition of SIK2 results in TORC2 dephosphorylation and nuclear translocation.
-
Protocol (Immunofluorescence):
-
Grow cells on coverslips and treat with the Crosstide variants.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-TORC2 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of TORC2 using a fluorescence microscope. An increase in nuclear TORC2 indicates its activation.
-
Conclusion
The choice between this compound and non-biotinylated Crosstide hinges on the specific experimental goals. For in vitro kinase assays where direct measurement of enzymatic activity is the primary objective, both peptides are likely to yield comparable results. However, for cell-based assays and potential in vivo applications, the biotinylated form offers distinct advantages. The potential for enhanced cellular uptake could lead to more pronounced intracellular effects, and the ease of detection and purification via the biotin-avidin interaction streamlines many experimental workflows. Researchers should carefully consider these factors when designing their studies to ensure the selection of the most appropriate reagent for their scientific questions. It is always recommended to empirically validate the performance of both peptide forms in the specific experimental system being used.
References
Validating Kinase Inhibitor Hits from a Biotin-Crosstide Screen: A Comparative Guide
In the quest for novel kinase inhibitors, high-throughput screening (HTS) serves as a critical initial step to identify promising lead compounds. The Biotin-Crosstide-based assay is a common biochemical method employed for this purpose, offering a robust platform for assessing the inhibition of specific kinases. However, the journey from a primary "hit" to a validated lead necessitates a rigorous validation cascade to eliminate false positives and comprehensively characterize the inhibitor's properties. This guide provides a comparative overview of essential validation methods, complete with experimental protocols and data interpretation, to ensure the confident progression of your most promising candidates.
The this compound Kinase Assay: A Primary Screening Platform
The this compound assay is a type of biochemical kinase assay that measures the phosphorylation of a biotinylated peptide substrate, "Crosstide." The fundamental principle involves incubating the kinase, the biotinylated substrate, ATP, and the test inhibitor. The extent of phosphorylation is then detected, often through methods like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or AlphaScreen, where the biotin tag facilitates capture and detection. A reduction in the signal compared to a control without an inhibitor indicates potential kinase inhibition.
The Imperative for Validation: Moving Beyond the Primary Screen
While the this compound assay is a powerful screening tool, it is not without its limitations. Hits from this, or any single biochemical assay, can arise from various artifacts, including assay interference, non-specific inhibition, or compound promiscuity. Therefore, a multi-pronged validation strategy employing orthogonal assays is crucial. This approach uses different techniques that rely on distinct physical principles to confirm the initial findings and provide a more complete picture of the inhibitor's mechanism of action.
A Comparative Look at Key Validation Methods
The validation of hits from a this compound screen should follow a logical progression from secondary biochemical assays to more physiologically relevant cellular and biophysical methods.
Data Presentation: A Head-to-Head Comparison
The following table presents a hypothetical comparison of data for three "hit" compounds from a primary this compound screen, subsequently validated using a panel of orthogonal assays. This illustrates how a comprehensive dataset can aid in prioritizing compounds for further development.
| Assay | Metric | Compound A | Compound B | Compound C |
| Primary Screen | ||||
| This compound (FP) | IC50 (nM) | 150 | 200 | 180 |
| Biochemical Validation | ||||
| ADP-Glo™ (Luminescence) | IC50 (nM) | 175 | 5,000 | 210 |
| Radiometric [γ-³²P]-ATP | IC50 (nM) | 160 | >10,000 | 190 |
| Biophysical Validation | ||||
| Surface Plasmon Resonance (SPR) | K D (nM) | 250 | No Binding | 300 |
| Isothermal Titration Calorimetry (ITC) | K D (nM) | 280 | No Binding | 320 |
| Thermal Shift Assay (TSA) | ΔTm (°C) | +5.2 | +0.1 | +4.8 |
| Cellular Validation | ||||
| NanoBRET™ Target Engagement | IC50 (nM) | 450 | >20,000 | 550 |
| Cellular Phosphorylation Assay | IC50 (nM) | 500 | >20,000 | 600 |
Interpretation:
-
Compound A shows consistent activity across all biochemical and biophysical assays, with a clear dose-dependent effect in cellular assays, making it a strong, validated hit.
-
Compound B is a likely false positive from the primary screen. Its activity is significantly diminished or absent in the orthogonal biochemical and biophysical assays, and it shows no cellular target engagement. This could be due to interference with the primary assay format.
-
Compound C also demonstrates consistent activity across the validation panel, similar to Compound A, and represents another validated hit worthy of further investigation.
Experimental Protocols for Key Validation Assays
Detailed methodologies are crucial for the reproducibility and reliability of validation experiments. Below are representative protocols for key orthogonal assays.
ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Methodology:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate (unlabeled Crosstide or a relevant physiological substrate), ATP, and the test inhibitor at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the binding affinity and kinetics between an inhibitor and the target kinase.[1][2]
Methodology:
-
Kinase Immobilization: Covalently immobilize the purified kinase onto a sensor chip surface.
-
Inhibitor Injection: Flow a series of concentrations of the test inhibitor across the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of the inhibitor binding to the immobilized kinase.
-
Data Analysis: Analyze the binding curves to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
NanoBRET™ Target Engagement Assay (Promega)
This cellular assay measures the direct binding of an inhibitor to the target kinase in live cells.[3][4]
Methodology:
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: Add the NanoBRET™ fluorescent tracer (which binds to the kinase's active site) and the test inhibitor at various concentrations to the cells.
-
Incubation: Incubate the cells to allow for tracer and inhibitor binding to reach equilibrium.
-
Signal Measurement: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
BRET Ratio Calculation: Calculate the BRET ratio. Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.
Visualizing the Validation Workflow and Underlying Principles
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in the validation process.
Caption: A simplified signaling pathway illustrating the role of a target kinase.
Caption: A workflow for validating hits from a primary kinase inhibitor screen.
Caption: The logical relationship between key data points in inhibitor validation.
References
Assessing the Purity and Quality of Synthetic Biotin-Crosstide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity and quality of synthetic Biotin-Crosstide, a biotinylated peptide substrate commonly used in kinase assays, particularly for Akt/PKB. We will delve into the critical analytical techniques for quality control, present a methodology for comparative performance analysis against alternative substrates, and illustrate the biochemical context of its application.
Introduction to this compound
This compound is a synthetic peptide containing a consensus sequence for phosphorylation by the serine/threonine kinase Akt. The inclusion of a biotin moiety allows for easy capture and detection in various assay formats, making it a valuable tool for studying Akt activity and for high-throughput screening of Akt inhibitors. The purity and quality of this peptide are paramount for obtaining accurate and reproducible experimental results. Impurities, such as truncated or modified peptides, can lead to erroneous kinase activity measurements and misleading structure-activity relationships in drug discovery campaigns.
Analytical Methods for Purity and Quality Assessment
A multi-pronged approach is necessary to thoroughly characterize the purity and quality of synthetic this compound. The following are standard and recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: RP-HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Data Analysis: Purity is determined by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized this compound, ensuring it matches the theoretical mass.
Experimental Protocol: Mass Spectrometry Analysis of this compound
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation:
-
For ESI-MS: Dilute the peptide sample in a 50:50 solution of acetonitrile and water with 0.1% formic acid.
-
For MALDI-MS: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the expected molecular weight of this compound (approximately 1500-2000 Da).
-
Data Analysis: Compare the observed monoisotopic or average mass with the calculated theoretical mass.
Amino Acid Analysis (AAA)
Amino Acid Analysis is a quantitative method to determine the total peptide content and to confirm the amino acid composition of the synthetic peptide.
Experimental Protocol: Amino Acid Analysis of this compound
-
Hydrolysis:
-
Accurately weigh a sample of the peptide (approximately 0.5-1 mg).
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) or ninhydrin.
-
Separation and Detection: Separate the derivatized amino acids using RP-HPLC or ion-exchange chromatography, followed by UV or fluorescence detection.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.
-
Data Analysis: Calculate the molar ratios of the amino acids and compare them to the expected ratios based on the this compound sequence. The total peptide content is determined from the sum of the quantified amino acids relative to the initial sample weight.
Comparative Performance Analysis
To objectively assess the performance of this compound, it is crucial to compare it with alternative biotinylated Akt peptide substrates. This can be achieved through in vitro kinase assays to determine key kinetic parameters.
Alternative Biotinylated Akt Substrates
Several commercial alternatives to this compound are available. When selecting an alternative for comparison, consider peptides with similar or varied Akt recognition motifs.
Table 1: Comparison of Biotinylated Akt Peptide Substrates
| Feature | This compound | Alternative Substrate A | Alternative Substrate B |
| Sequence | [Insert Sequence] | [Insert Sequence] | [Insert Sequence] |
| Purity (HPLC) | >95% | >95% | >95% |
| Molecular Weight (Da) | [Insert MW] | [Insert MW] | [Insert MW] |
| Source | Synthetic | Synthetic | Synthetic |
| Reported Km (for Akt) | Data Not Available | [Insert Km if available] | [Insert Km if available] |
| Reported Vmax (for Akt) | Data Not Available | [Insert Vmax if available] | [Insert Vmax if available] |
Note: Direct comparative kinetic data for this compound and its alternatives is limited in publicly available literature. The table above serves as a template for researchers to populate with their own experimental data or data from product data sheets.
In Vitro Akt Kinase Assay
Experimental Protocol: Comparative Akt Kinase Assay
-
Reagents:
-
Recombinant active Akt kinase.
-
This compound and alternative biotinylated peptide substrates.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
ATP.
-
Streptavidin-coated plates (e.g., for ELISA-based detection).
-
Anti-phospho-Akt substrate antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
-
Procedure:
-
Prepare serial dilutions of the peptide substrates (this compound and alternatives) in the kinase reaction buffer.
-
Add the peptide substrates to the wells of a streptavidin-coated plate and incubate to allow binding.
-
Wash the plate to remove unbound peptide.
-
Add a solution containing Akt kinase and ATP to initiate the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Wash the plate to remove the kinase and ATP.
-
Add the anti-phospho-Akt substrate antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the appropriate detection reagent (e.g., TMB for HRP or a fluorescent substrate) and measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the kinase reaction velocity (signal intensity) against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for each substrate by fitting the data to the Michaelis-Menten equation.
-
For inhibitor studies, perform the assay with a fixed substrate concentration and varying concentrations of a known Akt inhibitor to determine the IC50 value.
-
Table 2: Hypothetical Comparative Kinetic Data for Akt Substrates
| Substrate | Km (µM) | Vmax (relative units) | IC50 (nM) for Akt Inhibitor X |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Alternative Substrate A | [To be determined] | [To be determined] | [To be determined] |
| Alternative Substrate B | [To be determined] | [To be determined] | [To be determined] |
Signaling Pathway and Experimental Workflow Visualization
Akt Signaling Pathway
This compound is a tool to probe the activity of Akt, a key node in a critical signaling pathway that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of experiments for a comprehensive assessment of this compound purity and quality.
Independent Validation of Kinase Assay Protocols: A Comparative Guide to Biotin-Crosstide and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinase assay protocols, focusing on the widely used Biotin-Crosstide peptide substrate and leading alternative technologies. The information presented is synthesized from published studies to aid researchers in selecting the most suitable assay for their specific needs, balancing factors such as throughput, sensitivity, and experimental complexity.
Comparison of Kinase Assay Performance
| Assay Platform | Principle | Reported Z'-Factor | Throughput | Key Advantages | Key Disadvantages |
| Biotinylated Peptide Assay (e.g., this compound) | Detection of phosphorylated biotinylated peptide via various readouts (radiometric, fluorescence, etc.). | > 0.7 (for fluorescence superquenching format)[1] | Medium to High | Versatile; can be adapted to multiple detection methods. Substrate is specific. | Often requires wash steps (non-homogeneous), potential for biotin interference. |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced during the kinase reaction. | > 0.7[2] | High | Homogeneous ("add-mix-read"), universal for any ADP-generating enzyme, high signal stability. | Indirect measurement of phosphorylation; potential for ATP/ADPase interference. |
| Kinase-Glo® Kinase Assay | Luminescence-based detection of remaining ATP after the kinase reaction. | > 0.7[3] | High | Homogeneous, simple protocol. | Indirect measurement; signal decreases with high enzyme activity, susceptible to ATPase interference. |
| LanthaScreen® TR-FRET Assay | Time-Resolved Fluorescence Resonance Energy Transfer between a terbium-labeled antibody and a fluorescent peptide substrate. | > 0.5[4] | High | Homogeneous, ratiometric measurement reduces interference, robust. | Requires specific labeled antibodies and substrates, potential for compound autofluorescence. |
| AlphaScreen® Assay | Proximity-based assay where phosphorylation of a biotinylated peptide brings donor and acceptor beads together, generating a chemiluminescent signal. | (Not specified, but generally robust for HTS) | High | Homogeneous, highly sensitive due to signal amplification. | Can be sensitive to light and singlet oxygen quenchers in compound libraries. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for a this compound kinase assay using a common radiometric detection method and the luminescence-based ADP-Glo™ assay.
Protocol 1: this compound Kinase Assay with Radiometric Detection (SAM²® Biotin Capture)
This protocol is based on the principle of capturing a ³²P-labeled biotinylated peptide onto a streptavidin-coated membrane.
Materials:
-
Active Kinase (e.g., Akt1)
-
This compound peptide substrate
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
[γ-³²P]ATP
-
Termination Buffer (e.g., 2M NaCl, 1% H₃PO₄)
-
SAM²® Biotin Capture Membrane
-
Scintillation Counter or Phosphorimager
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase reaction buffer, this compound substrate, and the test compound (inhibitor).
-
Initiate Reaction: Add the active kinase to the reaction mixture.
-
Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of Termination Buffer.
-
Capture: Spot an aliquot of the terminated reaction mixture onto the SAM²® Biotin Capture Membrane. Allow the biotinylated peptide to bind for at least 30 seconds.[5]
-
Wash: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP and non-biotinylated proteins. This typically involves several washes with 2M NaCl and water.[6]
-
Detection: Air-dry the membrane and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[7] The signal is directly proportional to the kinase activity.
Protocol 2: ADP-Glo™ Kinase Assay
This is a homogeneous, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Active Kinase (e.g., Akt1)
-
Substrate (e.g., Crosstide, non-biotinylated)
-
Kinase Reaction Buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white, opaque multi-well plate, combine the kinase reaction buffer, substrate, ATP, and the test compound.
-
Initiate Reaction: Add the active kinase to start the reaction. Incubate at room temperature for the desired duration (e.g., 60 minutes).
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Mandatory Visualizations
Signaling Pathway: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Crosstide is a well-known substrate for Akt (also known as Protein Kinase B), making this pathway highly relevant.
Caption: The PI3K/Akt signaling cascade leading to the phosphorylation of downstream targets.
Experimental Workflow: this compound Radiometric Assay
This diagram illustrates the key steps in a typical kinase assay using a biotinylated peptide and radiometric detection.
Caption: Workflow for a radiometric kinase assay using a biotinylated substrate and capture membrane.
Experimental Workflow: ADP-Glo™ Kinase Assay
This diagram outlines the homogeneous, two-step process of the ADP-Glo™ kinase assay.
Caption: The homogeneous "add-mix-read" workflow of the luminescence-based ADP-Glo™ kinase assay.
References
- 1. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of Biotin-Crosstide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Biotin-Crosstide, a biotinylated peptide used in laboratory research, is crucial for ensuring personnel safety and environmental protection.[1][2] This guide provides detailed procedures for the proper handling and disposal of this compound waste, adhering to standard laboratory safety protocols and regulatory requirements.
I. Core Safety and Disposal Information
All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) before beginning any work.[1] The primary disposal method involves collection by a specialized disposal company, treating it as chemical waste in accordance with national and local regulations.[1] Under no circumstances should this compound or its contaminated materials be allowed to enter drains or be disposed of in regular trash.[1][3]
| Parameter | Guideline | Source |
| Waste Classification | Chemical Waste. May be considered biohazardous if used in cell-based assays or with biological specimens.[1][4] | Isca Biochemicals SDS[1], Field Operations Protocol[4] |
| Primary Disposal Method | Arrange for collection by a specialized disposal company. | Isca Biochemicals SDS[1] |
| Prohibited Disposal | Do not let product enter drains.[1] Do not dispose of in regular trash.[3] | Isca Biochemicals SDS[1], Daniels Health[3] |
| Container Requirements | Use suitable, clearly labeled, leak-proof containers compatible with the waste.[1][3][5][6] High-density polyethylene is often suitable.[4] | Isca Biochemicals SDS[1], OSHA[3], NIH[5], GAIACA[6] |
| Spill Cleanup | Cover with absorbent material, sweep up with non-sparking tools, place in a container for disposal, and decontaminate the spill site.[1] | Isca Biochemicals SDS[1] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye protection.[1] Handle in a chemical fume hood to avoid inhalation of dust or aerosols.[1] | Isca Biochemicals SDS[1] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of solid and liquid this compound waste.
1. Waste Segregation and Collection:
-
Identify Waste Type: Determine if the waste is purely chemical (e.g., unused product, contaminated labware) or multihazardous (e.g., mixed with biological materials like cell culture media).[4][5]
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and chemically compatible liquid waste container.[4][6]
-
Do not mix with incompatible waste streams.[3] Strong acids/alkalis and strong oxidizing/reducing agents are incompatible with this compound.[1]
-
Use secondary containment (e.g., a tray or bucket) to prevent spills.[5][7]
-
2. Container Management:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.[5]
-
Closure: Keep waste containers securely closed except when adding waste.[3][7]
-
Storage: Store waste containers in a designated satellite accumulation area near the point of generation.[3][6] This area should be well-ventilated and under the control of laboratory personnel.[1][3]
3. Spill Management Protocol:
-
Evacuate: Ensure personnel are moved to a safe area.[1]
-
Ventilate: Ensure adequate ventilation in the spill area.[1]
-
Contain: Cover the spill with a suitable absorbent material (e.g., vermiculite or sand).[1]
-
Collect: Using non-sparking tools, carefully sweep up the absorbed material and place it into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill site thoroughly. The SDS for a similar compound suggests a 10% caustic solution, but an appropriate decontamination agent should be chosen based on institutional guidelines.[1]
-
Dispose: The collected spill cleanup material must be disposed of as hazardous waste.[1]
4. Final Disposal:
-
Arrange Pickup: Once the waste container is approaching full (no more than 90% capacity), arrange for collection by your institution's licensed hazardous waste disposal service.[1][6]
-
Documentation: Maintain all necessary documentation, such as waste tracking manifests, as required by institutional and regulatory bodies like the EPA.[3][4]
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Crosstide, biotin conjugate | 12-385 [merckmillipore.com]
- 3. danielshealth.com [danielshealth.com]
- 4. peptiderecon.com [peptiderecon.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. research.hawaii.edu [research.hawaii.edu]
Safeguarding Your Research: A Guide to Handling Biotin-Crosstide
Essential Safety and Handling Protocols for Laboratory Professionals
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Biotin-Crosstide. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a biotinylated peptide used in laboratory research, particularly in kinase assays.[1] As with any chemical substance, understanding its properties and handling requirements is the first step toward safe and effective use.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, which is typically a white lyophilized solid.[2]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses. | Protects against splashes or dust particles that may cause eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (minimum standard BS EN 374:2003). Inspect gloves before use. Wash hands after handling.[2] | Prevents skin contact which may cause mild irritation.[2] |
| Body Protection | Appropriate protective clothing (e.g., lab coat). | Minimizes the risk of contaminating personal clothing and skin.[2] |
| Respiratory Protection | Use a suitable respirator if a risk assessment deems it necessary. Work in a chemical fume hood.[2] | Avoids inhalation of dust or aerosols, which can cause respiratory irritation.[2][3] |
Experimental Workflow: Handling and Disposal of this compound
Proper handling and disposal of this compound are critical to prevent contamination and ensure the safety of laboratory personnel. The following workflow outlines the key steps from receipt to disposal.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[2] |
Spill Management
In case of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE, cover the spill with a suitable absorbent material.[2] Using non-sparking tools, collect the material and place it in an appropriate container for disposal.[2] The spill site should be decontaminated with a 10% caustic solution, and the area should be ventilated until disposal is complete.[2]
Disposal Plan
All waste materials, including unused this compound, contaminated consumables, and cleaning materials, should be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2] Consult your institution's environmental health and safety office for specific disposal protocols.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical hierarchy of safety controls when working with this compound, from the most effective (elimination, which is not applicable here) to the least effective (personal protective equipment).
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
